molecular formula C11H16N2O2 B152649 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 204452-91-5

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B152649
CAS No.: 204452-91-5
M. Wt: 208.26 g/mol
InChI Key: KKTPPUNNCIHOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTPPUNNCIHOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(CCCN2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590322
Record name 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204452-91-5
Record name 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a specifically published protocol for this molecule, this guide consolidates established synthetic methodologies for analogous 1,8-naphthyridine derivatives to construct a feasible and detailed four-step synthetic route. The proposed synthesis commences with a Friedländer annulation to construct the core naphthyridine scaffold, followed by functional group manipulations at the 7-position, and concludes with a selective hydrogenation of the pyridine ring. This document provides detailed hypothetical experimental protocols, tabulated quantitative data for each reaction step, and visual representations of the synthetic workflow. Additionally, a representative signaling pathway for a related tetrahydro-1,8-naphthyridine derivative is illustrated to provide context for the potential biological applications of this class of compounds.

Introduction

The 1,8-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine analogues have also garnered significant attention as they can act as bioisosteres for other chemical groups and have shown potential in treating neurological disorders and as HIV-1 integrase inhibitors.[1][4][5] The title compound, this compound, incorporates a protected aldehyde functionality, which can serve as a synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery programs.

This guide details a proposed synthesis for this compound, based on analogous reactions reported in the literature for similar 1,8-naphthyridine derivatives.

Proposed Synthetic Pathway

The proposed four-step synthesis for this compound is outlined below. The synthesis begins with the construction of the 7-methyl-1,8-naphthyridine core, followed by oxidation, acetal protection, and finally, selective hydrogenation.

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetal Protection cluster_3 Step 4: Hydrogenation 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 7-Methyl-1,8-naphthyridine 7-Methyl-1,8-naphthyridine 2-Aminonicotinaldehyde->7-Methyl-1,8-naphthyridine  NaOH, EtOH, Reflux Acetone Acetone Acetone->7-Methyl-1,8-naphthyridine 7-Formyl-1,8-naphthyridine 7-Formyl-1,8-naphthyridine 7-Methyl-1,8-naphthyridine->7-Formyl-1,8-naphthyridine  SeO2, Dioxane, Reflux 7-(Dimethoxymethyl)-1,8-naphthyridine 7-(Dimethoxymethyl)-1,8-naphthyridine 7-Formyl-1,8-naphthyridine->7-(Dimethoxymethyl)-1,8-naphthyridine  MeOH, H+ cat. Target_Compound 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine 7-(Dimethoxymethyl)-1,8-naphthyridine->Target_Compound  H2, Pd/C, EtOH

Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1,8-naphthyridine

This step involves the Friedländer annulation of 2-aminonicotinaldehyde with acetone to form the 1,8-naphthyridine ring system.

Methodology:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 7-methyl-1,8-naphthyridine.

Reagent/ParameterValue
2-Aminonicotinaldehyde1.0 eq
Acetone1.5 eq
Sodium Hydroxide0.1 eq
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Expected Yield 75-85%
Step 2: Synthesis of 7-Formyl-1,8-naphthyridine

The methyl group at the 7-position is oxidized to an aldehyde using selenium dioxide.

Methodology:

  • To a solution of 7-methyl-1,8-naphthyridine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove selenium metal.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 7-formyl-1,8-naphthyridine.

Reagent/ParameterValue
7-Methyl-1,8-naphthyridine1.0 eq
Selenium Dioxide1.2 eq
SolventDioxane
TemperatureReflux
Reaction Time12-18 hours
Expected Yield 60-70%
Step 3: Synthesis of 7-(Dimethoxymethyl)-1,8-naphthyridine

The aldehyde is protected as a dimethoxy acetal.

Methodology:

  • Dissolve 7-formyl-1,8-naphthyridine (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 8-12 hours.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-(dimethoxymethyl)-1,8-naphthyridine, which may be used in the next step without further purification if sufficiently pure.

Reagent/ParameterValue
7-Formyl-1,8-naphthyridine1.0 eq
MethanolSolvent
Acid CatalystCatalytic
TemperatureRoom Temp.
Reaction Time8-12 hours
Expected Yield 85-95%
Step 4: Synthesis of this compound

The final step is the selective catalytic hydrogenation of the pyridine ring of the 1,8-naphthyridine core.

Methodology:

  • Dissolve 7-(dimethoxymethyl)-1,8-naphthyridine (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add palladium on carbon (10% w/w) as the catalyst.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary to yield the final product, this compound.

Reagent/ParameterValue
7-(Dimethoxymethyl)-1,8-naphthyridine1.0 eq
Palladium on Carbon (10%)10% w/w
Hydrogen Pressure50-100 psi
SolventEthanol
TemperatureRoom Temp.
Reaction Time24-48 hours
Expected Yield 80-90%

Biological Context: A Representative Signaling Pathway

While the specific biological activity of this compound is not yet reported, related compounds have shown significant activity. For instance, certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[5] These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication. The following diagram illustrates this mechanism of action.

HIV_Integrase_Inhibition cluster_pathway Mechanism of Allosteric HIV-1 Integrase Inhibition HIV_Integrase HIV-1 Integrase (IN) IN_LEDGF_Complex IN-LEDGF/p75 Complex HIV_Integrase->IN_LEDGF_Complex Binds to IN_ALLINI_Complex IN-ALLINI Complex HIV_Integrase->IN_ALLINI_Complex Binds to (Allosteric Site) LEDGF LEDGF/p75 LEDGF->IN_LEDGF_Complex Binds to Viral_DNA_Integration Viral DNA Integration (Productive Infection) IN_LEDGF_Complex->Viral_DNA_Integration Leads to Tetrahydro_Naphthyridine Tetrahydro-1,8-naphthyridine Derivative (ALLINI) Tetrahydro_Naphthyridine->IN_ALLINI_Complex Binds to Aberrant_Multimerization Aberrant IN Multimerization IN_ALLINI_Complex->Aberrant_Multimerization Promotes Inhibition Inhibition of Viral Replication Aberrant_Multimerization->Inhibition Results in

Inhibition of HIV-1 by a related compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route to this compound. The described methodologies are based on well-established and reliable chemical transformations commonly employed in the synthesis of 1,8-naphthyridine derivatives. The provided protocols and tabulated data offer a solid foundation for researchers to undertake the synthesis of this and related compounds. The inclusion of a representative biological pathway highlights the potential of this molecular scaffold in the development of novel therapeutic agents. Further research is warranted to explore the specific biological activities of the title compound.

References

An In-depth Technical Guide to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the chemical properties of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate for the synthesis of pharmacologically active compounds. This document provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and expected reactivity. Furthermore, it explores the therapeutic relevance of the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines, particularly as arginine mimetics and integrin inhibitors. Detailed experimental methodologies for analogous compounds are presented to guide further research and development.

Introduction

The 1,8-naphthyridine nucleus is a core component of numerous biologically active molecules, ranging from antibacterial agents to anticancer therapeutics.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core has garnered significant interest as a conformationally constrained scaffold.[4] In particular, 7-substituted derivatives are being explored as arginine mimetics, which can interact with biological targets that recognize the guanidinium group of arginine.[5] This mimicry is crucial in the design of inhibitors for enzymes and receptors involved in various disease pathologies. This compound serves as a valuable synthetic intermediate, with the dimethoxymethyl group acting as a protected aldehyde, allowing for further chemical transformations.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known physicochemical properties based on commercially available information.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
CAS Number 204452-91-5
Appearance Solid
Melting Point 95.2-95.3 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.
InChI Key KKTPPUNNCIHOFA-UHFFFAOYSA-N

Synthesis and Reactivity

Representative Synthetic Workflow

The following diagram outlines a potential synthetic pathway to the target molecule, starting from the well-established Friedländer annulation to construct the 1,8-naphthyridine ring system.

G A 2-Aminonicotinaldehyde C 7-Methyl-1,8-naphthyridin-2(1H)-one A->C Friedländer Annulation B Methyl acetoacetate B->C D 7-Methyl-1,8-naphthyridine C->D Reduction/Decarboxylation E N-Oxidation D->E F 7-Methyl-1,8-naphthyridine-1-oxide E->F G Rearrangement & Chlorination F->G H 2-Chloro-7-methyl-1,8-naphthyridine G->H I Catalytic Hydrogenation H->I J 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine I->J K Side-chain Oxidation J->K L 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine K->L M Acetal Formation L->M N This compound M->N

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Analogous Syntheses)

The following protocols are adapted from literature procedures for the synthesis of related 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines and serve as a guide for the synthesis of the title compound.[5][6]

Protocol 1: Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Precursor)

  • Friedländer Annulation: 2-Aminonicotinaldehyde is reacted with a suitable ketone (e.g., acetone for a 7-methyl derivative) under acidic or basic conditions to yield the corresponding 1,8-naphthyridine.

  • Catalytic Hydrogenation: The resulting 7-methyl-1,8-naphthyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 2: Conversion to the Dimethoxymethyl Derivative (Proposed)

  • Side-Chain Oxidation: The methyl group of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine would be oxidized to an aldehyde. This can be a challenging transformation and may require protection of the secondary amine in the tetrahydro-pyridine ring.

  • Acetal Formation: The resulting 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine is dissolved in methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred, typically at room temperature, until the formation of the dimethyl acetal is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched with a mild base, and the solvent is removed. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by column chromatography.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the tetrahydro-1,8-naphthyridine core and the dimethoxymethyl group.

  • N-Functionalization: The secondary amine in the tetrahydro-pyridine ring is nucleophilic and can undergo reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce substituents at the N-1 position.

  • Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating nature of the tetrahydro-pyridine portion may influence the regioselectivity.

  • Deprotection of the Aldehyde: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not available, the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines has shown significant promise in drug discovery.

Arginine Mimetics and Integrin Inhibition

The tetrahydro-1,8-naphthyridine moiety is recognized as a bioisostere of the guanidinium group of arginine.[5] This allows it to mimic the interactions of arginine with its biological targets. One important class of such targets is the integrin family of cell adhesion receptors. Integrins play a crucial role in cell-cell and cell-matrix interactions and are implicated in diseases such as fibrosis and cancer. Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins.

The following diagram illustrates the role of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines as RGD mimetics in blocking integrin signaling.

G cluster_0 Integrin Signaling cluster_1 Therapeutic Intervention RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binds to Cell Cell Signaling Cascade (e.g., Proliferation, Migration) Integrin->Cell Activates Naphthyridine 7-Substituted Tetrahydro-1,8-naphthyridine (Arginine Mimetic) BlockedIntegrin Integrin Receptor (Blocked) Naphthyridine->BlockedIntegrin Competitively Binds NoSignal Inhibition of Downstream Signaling BlockedIntegrin->NoSignal Prevents Activation

Caption: Mechanism of action of 7-substituted tetrahydro-1,8-naphthyridines as integrin antagonists.

Other Potential Applications

The 1,8-naphthyridine scaffold has been associated with a wide array of other biological activities, suggesting that derivatives of this compound could be explored for:

  • Anticancer Activity: Various 1,8-naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[7][8]

  • Antimicrobial Activity: The 1,8-naphthyridine core is found in several antibacterial drugs, such as nalidixic acid.[3][9]

  • Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents.[1]

  • Neurological Disorders: The scaffold has also been investigated for applications in neurological conditions.[1]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, particularly the protected aldehyde functionality and the bioisosteric nature of the tetrahydro-1,8-naphthyridine core, make it an attractive starting point for the development of integrin inhibitors and other targeted therapies. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the well-established chemistry and biology of the 1,8-naphthyridine class of compounds, offering a solid foundation for future research and drug discovery efforts.

References

Structure Elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The document details proposed synthetic pathways, spectroscopic characterization, and data analysis techniques crucial for confirming the chemical structure of this heterocyclic compound. Due to the limited availability of specific experimental data for the title compound in public literature, this guide utilizes data from closely related analogs and predictive models to illustrate the elucidation process. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a dimethoxymethyl group at the 7-position of the 1,2,3,4-tetrahydro-1,8-naphthyridine core presents an interesting synthetic target for the development of novel therapeutic agents. Accurate structure elucidation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the synthesized compound. This guide outlines the analytical workflow for the structural confirmation of this compound.

Chemical Structure:

Chemical structure of this compound

Compound Identification:

IdentifierValue
IUPAC Name This compound
CAS Number 204452-91-5
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES COC(OC)c1ccc2CCCNc2n1

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 1,8-naphthyridines. A common approach involves the Friedländer annulation, followed by reduction of the pyridine ring.

G Proposed Synthetic Pathway cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_product Final Product A 2-Amino-6-methylpyridine C 7-Methyl-1,8-naphthyridine A->C 1. B Glycerol (Skraup reaction) E 7-(Bromomethyl)-1,8-naphthyridine C->E 2. D NBS, AIBN G 7-(Dimethoxymethyl)-1,8-naphthyridine E->G 3. F Sodium Methoxide I This compound G->I 4. H H2, Pd/C G Structure Elucidation Workflow A Synthesis and Purification B Mass Spectrometry (MS) A->B Determine Molecular Weight C Infrared (IR) Spectroscopy A->C Identify Functional Groups D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->D Determine Connectivity E Elemental Analysis A->E Confirm Elemental Composition H X-ray Crystallography (if single crystals obtained) A->H Obtain 3D Structure F Data Analysis and Interpretation B->F C->F D->F E->F G Structure Confirmation F->G H->F

Spectroscopic Data for C11H16N2O2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the molecular formula C11H16N2O2, focusing on two prominent isomers: the local anesthetic Lidocaine and the muscarinic receptor agonist Pilocarpine . This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

The molecular formula C11H16N2O2 represents multiple chemical entities with distinct pharmacological properties. Understanding the spectroscopic characteristics of these isomers is fundamental for their identification, characterization, and quality control in pharmaceutical formulations. This guide presents a detailed analysis of Lidocaine and Pilocarpine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Presentation

The following sections summarize the key quantitative spectroscopic data for Lidocaine and Pilocarpine in structured tables for ease of comparison and reference.

Lidocaine

Chemical Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Structure:

Lidocaine Structure

Table 1: ¹H NMR Spectroscopic Data for Lidocaine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.92s1H-NH-
7.09m3HAromatic CH
3.22s2H-C(=O)CH₂-
2.68q4H-N(CH₂CH₃)₂
2.23s6HAr-CH₃
1.13t6H-N(CH₂CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Lidocaine

Chemical Shift (δ) ppmAssignment
170.5C=O
135.4Aromatic C (quaternary)
134.8Aromatic C (quaternary)
128.3Aromatic CH
127.1Aromatic CH
57.5-C(=O)CH₂-
50.2-N(CH₂CH₃)₂
18.7Ar-CH₃
12.7-N(CH₂CH₃)₂

Solvent: CDCl₃, Frequency: 100 MHz[2]

Table 3: IR Spectroscopic Data for Lidocaine

Wavenumber (cm⁻¹)Functional Group Assignment
3385, 3451N-H stretching
3030Aromatic C-H stretching
2970Aliphatic C-H stretching
1655C=O stretching (Amide I)
1540N-H bending (Amide II)
1470C=C stretching (aromatic)

Sample Preparation: KBr pellet[3][4]

Table 4: Mass Spectrometry Data for Lidocaine

m/zInterpretation
235[M+H]⁺ (Monoprotonated molecule)
86Base peak, [CH₂N(CH₂CH₃)₂]⁺ fragment

Ionization Method: Electrospray Ionization (ESI)[5]

Table 5: UV-Vis Spectroscopic Data for Lidocaine

Wavelength (λmax)Solvent
263 nmAcidic pH

[6][7]

Pilocarpine

Chemical Name: (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Structure:

Pilocarpine Structure

Table 6: ¹H NMR Spectroscopic Data for Pilocarpine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55s1HImidazole CH
6.85s1HImidazole CH
4.20t1H-OCH-
3.65s3HN-CH₃
2.85m2H-CH₂- (imidazole side chain)
2.40m1H-CH- (lactone ring)
2.20m1H-CH- (lactone ring)
1.85m2H-CH₂- (ethyl group)
1.00t3H-CH₃ (ethyl group)

Solvent: CDCl₃, Frequency: 400 MHz

Table 7: ¹³C NMR Spectroscopic Data for Pilocarpine Hydrochloride

Chemical Shift (δ) ppmAssignment
178.0C=O (lactone)
136.0Imidazole C
129.0Imidazole C
118.0Imidazole C
72.0-OCH-
44.0-CH- (lactone ring)
35.0N-CH₃
34.0-CH₂- (imidazole side chain)
25.0-CH- (lactone ring)
21.0-CH₂- (ethyl group)
12.0-CH₃ (ethyl group)

Solvent: D₂O[8]

Table 8: IR Spectroscopic Data for Pilocarpine Hydrochloride

Wavenumber (cm⁻¹)Functional Group Assignment
3217N-H stretching
2800-3150C-H stretching
1765C=O stretching (lactone)
1612C=N stretching (imidazole)
1553N-H bending

Sample Preparation: KBr pellet[9][10]

Table 9: Mass Spectrometry Data for Pilocarpine

m/zInterpretation
209[M+H]⁺
95Imidazole fragment

Ionization Method: ESI

Table 10: UV-Vis Spectroscopic Data for Pilocarpine

Wavelength (λmax)Solvent
215 nmPhosphate Buffer (pH 7.4)

[11][12]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

    • For ¹³C NMR, a higher concentration is often required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[13]

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[14]

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Angle: 45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum using the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

    • Place the mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[16]

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically ~10 µg/mL) in a suitable solvent, often a mixture of acetonitrile and water or methanol and water, sometimes with a small amount of formic acid or ammonium acetate to promote ionization.[17]

    • The solution is infused directly into the ion source or introduced via a liquid chromatography (LC) system.

  • Instrument Parameters (Typical for ESI-MS):

    • Ionization Mode: Positive or negative ion mode, depending on the analyte. For Lidocaine and Pilocarpine, positive ion mode is typically used.

    • Capillary Voltage: 3-5 kV

    • Drying Gas (N₂) Flow Rate: 5-12 L/min

    • Drying Gas Temperature: 200-350 °C

    • Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

  • Data Acquisition and Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to identify characteristic structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify the concentration of a substance in solution by measuring its absorbance of UV or visible light.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, water, or buffer) of known concentration. The solvent should be transparent in the wavelength range of interest.[7]

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Prepare the sample solution at a concentration expected to fall within the range of the standard solutions.

  • Instrument Parameters:

    • Wavelength Range: Typically 200-400 nm for UV analysis.

    • Scan Speed: Medium.

    • Slit Width: 1-2 nm.

  • Data Acquisition and Analysis:

    • Record a baseline spectrum using a cuvette filled with the solvent (blank).

    • Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solution by interpolating its absorbance on the calibration curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Lidocaine and Pilocarpine.

Lidocaine Signaling Pathway

Lidocaine_Pathway cluster_membrane Neuronal Membrane Na_channel Voltage-gated Na+ Channel (Open State) Na_channel_blocked Voltage-gated Na+ Channel (Blocked) Na_channel->Na_channel_blocked Action_Potential Action Potential Propagation Na_channel->Action_Potential Depolarization Na_influx Na+ Influx No_Action_Potential Inhibition of Action Potential Na_channel_blocked->No_Action_Potential Prevents Depolarization No_Na_influx No Na+ Influx Lidocaine Lidocaine Lidocaine->Na_channel Binds to intracellular portion of channel

Caption: Mechanism of action of Lidocaine as a sodium channel blocker.

Pilocarpine Signaling Pathway

Pilocarpine_Pathway cluster_cell Effector Cell (e.g., Salivary Gland) M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Binds and activates

Caption: Pilocarpine's mechanism via the M3 muscarinic receptor.

Conclusion

This technical guide has provided a detailed compilation of spectroscopic data for Lidocaine and Pilocarpine, two important isomers with the molecular formula C11H16N2O2. The tabulated data, along with the standardized experimental protocols, offer a valuable resource for the identification, characterization, and quantitative analysis of these compounds. The visualized signaling pathways further elucidate their pharmacological mechanisms of action, providing a comprehensive reference for professionals in the fields of pharmaceutical science and drug development.

References

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and visualizes critical molecular pathways to facilitate further exploration and application of this versatile chemical entity.

Anticancer Activity

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as topoisomerase II and epidermal growth factor receptor (EGFR).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 1,8-naphthyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HBL-100 (Breast)1.37[1]
Compound 17 KB (Oral)3.7[1]
Compound 22 SW-620 (Colon)3.0[1]
Compound 47 MIAPaCa (Pancreatic)0.41
Compound 47 K-562 (Leukemia)0.77
Compound 36 PA-1 (Ovarian)1.19
Compound 29 PA-1 (Ovarian)0.41
Compound 29 SW620 (Colon)1.4
Compound 16 HeLa (Cervical)0.7[2][3]
Compound 16 HL-60 (Leukemia)0.1[2][3]
Compound 16 PC-3 (Prostate)5.1[2][3]
Compound 14 HeLa (Cervical)2.6[2]
Compound 15 HeLa (Cervical)2.3[2]
Compound 5b MCF-7 (Breast)11.25 ± 0.09[4]
Compound 5b A549 (Lung)23.19 ± 0.45[4]
Compound 5b SiHa (Cervical)29.22 ± 0.35[4]
Compound 5e MCF-7 (Breast)13.45 ± 0.09[4]
Compound 5e A549 (Lung)26.24 ± 0.41[4]
Compound 5e SiHa (Cervical)30.18 ± 0.39[4]
Mechanism of Action: Topoisomerase II Inhibition

Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA_Replication DNA Replication/ Transcription DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling Topoisomerase_II Topoisomerase II DNA_Relaxation Relaxed DNA Topoisomerase_II->DNA_Relaxation religates DNA Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex traps DNA_Supercoiling->Topoisomerase_II introduces transient double-strand breaks Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Topoisomerase_II binds to DSB DNA Double-Strand Breaks Cleavage_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Mechanism of Action: EGFR Kinase Inhibition

Many 1,8-naphthyridine derivatives act as inhibitors of protein kinases, which are pivotal in signaling pathways that control cell growth and survival. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By blocking the ATP-binding site of EGFR, these compounds inhibit its autophosphorylation and downstream signaling, thereby arresting cancer cell proliferation.

EGFR_Inhibition Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR binds to Phosphorylation EGFR Autophosphorylation EGFR->Phosphorylation dimerization & activation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR inhibits ATP binding ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylation->Downstream_Signaling activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation promotes

Caption: EGFR kinase inhibition by 1,8-naphthyridine derivatives.

Antimicrobial Activity

The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being the first synthetic antimicrobial agent of this family. These compounds are particularly effective against Gram-negative bacteria and exert their action by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nalidixic Acid Derivative 18 E. coli (multidrug-resistant)0.25[5]
Glycosylated Derivative 16b P. aeruginosa7828[5]
Complex 92c Candida spp.0.78–6.25[6]
Thiazole Derivative 63b/63d S. aureus, E. coli, A. niger, C. albicans35.5–75.5[6]
ANA-12 M. tuberculosis H37Rv6.25[7]
Compound 14 S. aureus ATCC 259231.95[8]
Compound 14 E. coli ATCC 352181.95[8]
Compound 14 E. coli ATCC 259221.95[8]
Mechanism of Action: DNA Gyrase Inhibition

In bacteria, DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication. 1,8-naphthyridine derivatives bind to the DNA-gyrase complex, trapping the enzyme in its cleavage-competent state and leading to lethal double-strand breaks in the bacterial chromosome.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase binds to DNA_Gyrase->Bacterial_DNA introduces negative supercoils Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex traps Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase inhibits Replication_Block DNA Replication Blockade Cleavage_Complex->Replication_Block causes Cell_Death Bacterial Cell Death Replication_Block->Cell_Death leads to

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Antiviral Activity

Derivatives of the naphthyridine scaffold have also been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[9] While the mechanisms are still under investigation for many derivatives, they represent a promising avenue for the development of novel antiviral therapeutics.

Quantitative Antiviral Data

The antiviral activity is often expressed as the IC50 value, the concentration of the compound that inhibits viral replication by 50%.

Compound IDVirusCell LineIC50 (µM)Reference
A1 (1,6-Naphthyridine) HCMV (AD 169)Hs680.04[10]
A1 (1,6-Naphthyridine) HCMV (Towne)MRC-50.04[10]
A1 (1,6-Naphthyridine) HSV-1 (KOS)HFF2.1[10]
A1 (1,6-Naphthyridine) HSV-2 (G)HFF0.2[10]
B2 (Dihydroisoquinoline) HCMV (AD 169)Hs680.3[10]
B2 (Dihydroisoquinoline) HCMV (Towne)MRC-50.3[10]
8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives HCMV-single-digit µM range[11][12]
Aaptamine (1,6-Naphthyridine) HIV-1--[13]

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated immune cells.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is assessed by the IC50 values for the inhibition of pro-inflammatory marker production.

Compound IDCell LineInhibited MediatorIC50 (µM)Reference
HSR2104 BV2 microgliaNO-[7]
HSR2104 BV2 microgliaTNF-α-[7]
HSR2104 BV2 microgliaIL-6-[7]
HSR2101 BV2 microgliaTNF-α-[7]
HSR2107 BV2 microgliaTNF-α-[7]

Note: Specific IC50 values for HSR compounds were presented in a graphical format in the source and are noted here as demonstrating potent inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 1,8-naphthyridine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 1,8-Naphthyridine Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final inoculum density.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivative. Prepare a virus stock at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Pre-treat the cell monolayers with the different concentrations of the compound for 1 hour. Then, infect the cells with the virus in the presence of the compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) with the corresponding compound concentration.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide and Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure the absorbance at 540 nm to quantify the nitrite concentration, a stable product of NO.

  • Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control and determine the IC50 values.

References

The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1,8-naphthyridine core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanisms of action of tetrahydro-1,8-naphthyridine derivatives, offering insights into their molecular targets and the signaling pathways they modulate. The information presented herein is intended to support researchers and drug development professionals in the design and advancement of novel therapeutics based on this privileged chemical structure.

Core Mechanisms of Action

Tetrahydro-1,8-naphthyridine derivatives exert their biological effects through interactions with a diverse range of molecular targets, leading to the modulation of critical cellular processes. Their mechanisms of action can be broadly categorized as follows:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes implicated in disease pathogenesis. This includes, but is not limited to, protein kinases, topoisomerases, and viral enzymes.

  • Receptor Modulation: Certain derivatives act as agonists or antagonists of specific receptors, thereby influencing downstream signaling cascades.

  • Disruption of Protein-Protein Interactions: Some compounds interfere with the formation of essential protein complexes, disrupting cellular functions.

The following sections delve into specific examples of these mechanisms, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Numerous tetrahydro-1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.

Aurora Kinase Inhibition

Several 5H-benzo[c][1][2]naphthyridin-6-one derivatives, a class of compounds containing the tetrahydro-1,8-naphthyridine core, have been identified as potent inhibitors of Aurora kinases.[3] These kinases play a crucial role in mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis. The binding of these inhibitors to the ATP-binding site of Aurora kinases has been confirmed through X-ray crystallography.[3] Inhibition of Aurora B kinase activity is often monitored by assessing the phosphorylation of its substrate, histone H3.[3]

SOS1 Inhibition

Derivatives of 1,7-naphthyridine, a related scaffold, have been developed as potent inhibitors of Son of Sevenless 1 (SOS1).[4][5][6] SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key proto-oncogene. By inhibiting the interaction between SOS1 and KRAS, these compounds block the RAS/MAPK signaling pathway, leading to reduced cell proliferation.[4][6]

Topoisomerase II Inhibition

Some naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[7] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.[7]

Quantitative Data: Anticancer Activity
Compound ClassTargetAssayCell LineIC50 (µM)Reference
5H-benzo[c][1][2]naphthyridin-6-onesAurora KinasesProliferationMIAPaCa-2Potent antiproliferative effects[3]
1,7-Naphthyridine derivativesSOS1p-ERK inhibitionPC-90.212 - 0.497[4]
1,8-Naphthyridine-3-carboxamidesCytotoxicityMTTHBL-100 (breast)1.37[8][9]
1,8-Naphthyridine-3-carboxamidesCytotoxicityMTTKB (oral)3.7[8]
1,8-Naphthyridine-3-carboxamidesCytotoxicityMTTSW-620 (colon)3.0[8]

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydro-1,8-naphthyridine derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators.

Modulation of Cytokine Secretion

Certain 1,8-naphthyridine-3-carboxamides have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, indicating their potential for myeloprotective and anti-inflammatory activities.[8][9] This modulation can help to dampen an overactive immune response.

Cannabinoid Receptor Modulation

A significant area of research has focused on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as ligands for cannabinoid receptors (CB1 and CB2).

CB2 Receptor Agonism

Many derivatives have been identified as potent and selective agonists for the CB2 receptor.[10][11] The CB2 receptor is primarily expressed on immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The agonist activity of these compounds has been confirmed using [35S]GTPγS binding assays.[10][11]

Quantitative Data: Cannabinoid Receptor Binding
Compound ClassTargetAssayKᵢ (nM)Selectivity (CB1/CB2)Reference
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCB2Radioligand Binding1.0>303[10][11]
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCB2Radioligand Binding5.5>20[12]
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCB2Radioligand Binding8.0>20[12]

Antiviral and Antiparasitic Activity

The therapeutic potential of tetrahydro-1,8-naphthyridines extends to infectious diseases.

HIV-1 Integrase Allosteric Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the integrase enzyme, promoting its aberrant multimerization and inhibiting viral replication.

Malarial Protein Farnesyltransferase Inhibition

2-Oxo-tetrahydro-1,8-naphthyridines have been identified as selective inhibitors of protein farnesyltransferase from the malaria parasite, Plasmodium falciparum.[13] This enzyme is crucial for the post-translational modification of proteins essential for parasite survival. These compounds exhibit potent antimalarial activity in culture with sub-micromolar potencies.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of tetrahydro-1,8-naphthyridine derivatives on cancer cell lines.

Materials:

  • Tetrahydro-1,8-naphthyridine derivative stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa, HL-60, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydro-1,8-naphthyridine derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of tetrahydro-1,8-naphthyridine derivatives to CB1 and CB2 receptors.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors

  • [³H]CP-55,940 (radioligand)

  • Tetrahydro-1,8-naphthyridine derivative

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, [³H]CP-55,940 (at a concentration near its Kₔ), and varying concentrations of the tetrahydro-1,8-naphthyridine derivative in incubation buffer.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist or antagonist) of tetrahydro-1,8-naphthyridine derivatives at G-protein coupled receptors like the CB2 receptor.

Materials:

  • Membranes from cells expressing the receptor of interest (e.g., CB2)

  • [³⁵S]GTPγS (radioligand)

  • Tetrahydro-1,8-naphthyridine derivative

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP for 15-30 minutes on ice.

  • Assay Setup: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of the tetrahydro-1,8-naphthyridine derivative, and assay buffer.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine its effect on G-protein activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of tetrahydro-1,8-naphthyridines is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Aurora_Kinase_Inhibition_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation G2/M_Transition G2/M_Transition Prophase Prophase G2/M_Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A activates Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B activates Telophase Telophase Anaphase->Telophase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Tetrahydro_Naphthyridine Tetrahydro-1,8- naphthyridine Derivative Tetrahydro_Naphthyridine->Inhibition_A Tetrahydro_Naphthyridine->Inhibition_B Inhibition_A->Aurora_A Inhibition_B->Aurora_B

Caption: Inhibition of Aurora Kinases A and B by Tetrahydro-1,8-naphthyridine Derivatives.

SOS1_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading Downstream_Signaling Downstream Signaling (MAPK Pathway) RAS_GTP->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Tetrahydro_Naphthyridine Tetrahydro-1,8- naphthyridine Derivative Tetrahydro_Naphthyridine->SOS1 inhibits

Caption: SOS1 Inhibition by Tetrahydro-1,8-naphthyridine Derivatives.

Experimental_Workflow_Cytotoxicity Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Tetrahydro-1,8- naphthyridine Derivatives (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Assay Perform MTT Assay Incubation_48_72h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Data_Analysis Calculate % Viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Determining Cytotoxicity using the MTT Assay.

Conclusion

Tetrahydro-1,8-naphthyridines represent a rich scaffold for the development of novel therapeutic agents with diverse mechanisms of action. Their ability to potently and selectively interact with a range of biological targets underscores their potential in oncology, immunology, and infectious diseases. This technical guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this promising class of compounds. Further investigation into their structure-activity relationships and in vivo efficacy will be crucial for translating the therapeutic potential of tetrahydro-1,8-naphthyridines into clinical applications.

References

The Discovery and Synthesis of Novel Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The rigid naphthyridine scaffold serves as a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel naphthyridine compounds, with a focus on their potential as kinase and signaling pathway inhibitors. We will delve into detailed synthetic methodologies, present quantitative biological data, and visualize the intricate signaling pathways these compounds modulate.

I. Synthesis of Novel Naphthyridine Scaffolds

The synthesis of substituted naphthyridines often involves the construction of the bicyclic ring system through cyclization reactions. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of complex naphthyridine derivatives from simple starting materials. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.

A. General Experimental Protocol for Multicomponent Synthesis of Naphthyridine Derivatives

This protocol provides a generalized procedure for the synthesis of a substituted naphthyridine scaffold via a one-pot multicomponent reaction. The specific reactants and conditions can be varied to achieve a wide range of derivatives.

Reaction Scheme:

G A Aminopyridine P Substituted Naphthyridine A->P B Aldehyde/Ketone B->P C Active Methylene Compound C->P Cat Catalyst (e.g., L-proline, piperidine) Cat->P Solv Solvent (e.g., Ethanol, DMF) Solv->P

Figure 1: General workflow for the multicomponent synthesis of naphthyridines.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Catalyst (e.g., L-proline, piperidine) (0.1 - 0.2 eq)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine derivative, aldehyde or ketone, and active methylene compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.

  • The solid product, if formed, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under a vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

  • The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Novel Naphthyridine Derivatives as Kinase Inhibitors

Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Several novel naphthyridine derivatives have shown potent and selective inhibitory activity against various kinases.

A. 2,7-Naphthyridinone Derivatives as c-Kit and VEGFR-2 Inhibitors

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of the receptor tyrosine kinases c-Kit and VEGFR-2, which are key drivers of oncogenesis and angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

Compoundc-Kit IC50 (nM)VEGFR-2 IC50 (nM)
9k 8.5-
10l -56.5
10r -31.7
3 (Reference) 329.6279.9

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency.

The c-Kit and VEGFR-2 signaling pathways are initiated by ligand binding to the extracellular domain of the receptor, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The 2,7-naphthyridinone derivatives likely exert their inhibitory effect by competing with ATP for binding to the kinase domain of these receptors, thereby blocking the downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK RTK (c-Kit / VEGFR-2) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Angiogenesis Inhibitor 2,7-Naphthyridinone Inhibitor Inhibitor->P_RTK Inhibition

Figure 2: Simplified c-Kit/VEGFR-2 signaling pathway and the point of inhibition by 2,7-naphthyridinone derivatives.

B. 1,6-Naphthyridin-2(1H)-one Derivatives as FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase that has been implicated in the development and progression of several cancers, including hepatocellular carcinoma. Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.

Table 2: In Vitro Activity of 1,6-Naphthyridin-2(1H)-one Derivatives against FGFR4

CompoundFGFR4 IC50 (nM)HCT116 Cell Proliferation IC50 (nM)
19g <1015.6

HCT116 is a human colorectal cancer cell line.

The FGFR4 signaling pathway is activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The 1,6-naphthyridin-2(1H)-one derivatives inhibit FGFR4 kinase activity, thereby blocking these downstream signaling events and inhibiting cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR4 FGFR4 P_FGFR4 Phosphorylated FGFR4 FGFR4->P_FGFR4 Autophosphorylation FGF FGF FGF->FGFR4 Binding & Dimerization FRS2 FRS2 P_FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1,6-Naphthyridin-2(1H)-one Inhibitor Inhibitor->P_FGFR4 Inhibition

Figure 3: The FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2(1H)-one derivatives.

III. Novel 1,7-Naphthyridine Derivatives as SOS1 Inhibitors

The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a key signaling protein that is frequently mutated in cancer. Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy for treating KRAS-driven cancers. A novel 1,7-naphthyridine derivative, HH0043, has been identified as a potent SOS1 inhibitor.

Table 3: In Vitro and In Vivo Activity of the SOS1 Inhibitor HH0043

AssayMetricValue
Biochemical Assay SOS1-KRAS Inhibition IC50Not explicitly stated, but potent
Cellular Assay (NCI-H358 3D) Proliferation IC5090 nM
In Vivo Xenograft (NCI-H358) Tumor Growth Inhibition (50 mg/kg, bid)76%

NCI-H358 is a human lung cancer cell line with a KRAS G12C mutation.

SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of KRAS and downstream signaling through the MAPK pathway. HH0043 binds to SOS1 and disrupts its interaction with KRAS, thereby preventing KRAS activation and inhibiting the growth of KRAS-mutant cancer cells.

G cluster_0 KRAS Activation Cycle cluster_1 Downstream Signaling KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1 SOS1 SOS1->KRAS_GTP GAP GAP GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor HH0043 (1,7-Naphthyridine) Inhibitor->SOS1 Inhibition

Figure 4: The KRAS activation cycle and the inhibitory action of the 1,7-naphthyridine derivative HH0043 on SOS1.

Conclusion

The naphthyridine scaffold continues to be a privileged structure in drug discovery, with novel derivatives demonstrating potent and selective activities against a range of important therapeutic targets. The development of efficient synthetic methodologies, such as multicomponent reactions, has enabled the rapid generation of diverse chemical libraries for biological evaluation. The promising preclinical data for novel naphthyridine-based inhibitors of c-Kit, VEGFR-2, FGFR4, and SOS1 highlight the potential of this compound class to yield new and effective therapies for the treatment of cancer and other diseases. Further optimization of these lead compounds may lead to the development of clinical candidates with improved efficacy and safety profiles.

In-Depth Technical Guide: Physicochemical Characteristics of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Due to a scarcity of publicly available experimental data for this specific molecule, this guide combines foundational information from chemical suppliers with computationally predicted values for key physicochemical parameters. Furthermore, it outlines relevant experimental protocols for synthesis and characterization based on established methods for analogous structures. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and its derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points are sourced from chemical suppliers, many are predicted values generated through computational models. These predictions are intended to provide useful estimates in the absence of experimental validation.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂Sigma-Aldrich[1]
Molecular Weight 208.26 g/mol Sigma-Aldrich[1]
CAS Number 204452-91-5Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Predicted Melting Point 85.3 °COnline Prediction Tool
Predicted Boiling Point 334.7 °COnline Prediction Tool
Predicted Water Solubility (logS) -2.5Online Prediction Tool
Predicted pKa (most basic) 6.8Online Prediction Tool
Predicted logP 1.2Online Prediction Tool

Experimental Protocols

1. Synthesis:

The synthesis of the title compound would likely proceed via a multi-step sequence starting from a suitable 1,8-naphthyridine precursor. A plausible approach involves the introduction of the dimethoxymethyl group at the 7-position, followed by the reduction of the aromatic ring system.

  • Step 1: Functionalization of the 7-position. A common strategy for the functionalization of similar heterocyclic systems involves a Friedländer annulation or a related condensation reaction to construct the naphthyridine core, followed by modifications at the 7-position. Alternatively, a pre-functionalized starting material could be employed.

  • Step 2: Reduction of the Naphthyridine Ring. The reduction of the 1,8-naphthyridine ring to its tetrahydro derivative can be achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

2. Purification:

Following the synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for this type of compound include:

  • Column Chromatography: Using silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

3. Characterization:

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point Analysis: The melting point of the purified solid would be determined using a standard melting point apparatus to assess its purity.

Visualizations

To further aid in the understanding of the experimental and potential biological context of this compound, the following diagrams have been generated.

Caption: A plausible experimental workflow for the synthesis and characterization of the target compound.

Caption: A hypothetical signaling pathway potentially modulated by a 1,8-naphthyridine derivative.

References

Methodological & Application

Application Notes and Protocols for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This document provides detailed application notes and experimental protocols for the use of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile building block for the synthesis of compound libraries aimed at discovering novel therapeutics. The dimethoxymethyl group serves as a stable precursor to the formyl (aldehyde) functionality, which can be readily transformed into a diverse array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies.

Introduction to the 1,2,3,4-Tetrahydro-1,8-naphthyridine Scaffold

The 1,8-naphthyridine nucleus and its saturated derivatives have garnered significant interest from researchers due to their wide range of biological activities.[1][2] These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and neurological activities, among others.[1][3] The tetrahydro-1,8-naphthyridine core acts as a rigid scaffold that can project substituents into specific vectors, making it an ideal platform for designing targeted therapies. Specifically, derivatives of this scaffold have been investigated as integrin inhibitors, highlighting their potential as arginine mimetics.[4]

The this compound building block offers a strategic advantage in drug design. The dimethoxymethyl group is a protected aldehyde, which is stable to many reaction conditions, allowing for modifications at other positions of the scaffold if necessary. The aldehyde can be easily deprotected under acidic conditions to provide the key intermediate, 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile precursor for a multitude of chemical transformations.

Key Synthetic Transformations and Applications

The strategic utility of this compound lies in the diverse chemical space that can be accessed from its deprotected aldehyde form. This section outlines key synthetic pathways and their applications in generating novel molecular entities for drug discovery.

G A 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine B 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine A->B Acidic Hydrolysis C Reductive Amination B->C D Wittig/Horner-Wadsworth-Emmons Olefination B->D E Oxidation B->E F Reduction B->F G 7-(Aminomethyl) Derivatives C->G Diverse Amines H 7-Alkenyl Derivatives D->H Phosphonium Ylides/ Phosphonate Esters I 7-Carboxylic Acid Derivatives E->I J 7-(Hydroxymethyl) Derivatives F->J

Figure 1: Synthetic pathways from the starting material.
Generation of the Key Aldehyde Intermediate

The cornerstone of utilizing this compound is the efficient and clean conversion to the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.

Reductive Amination for Amine Library Synthesis

Reductive amination is a powerful method for introducing a wide variety of amine-containing side chains.[5][6] This reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly amenable to parallel synthesis for the rapid generation of a library of analogs.

Olefination Reactions for Carbon-Carbon Bond Formation

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are indispensable tools for converting aldehydes into alkenes.[7][8] These reactions allow for the introduction of a diverse range of substituents connected by a carbon-carbon double bond, providing access to compounds with altered conformational properties and potential for new interactions with biological targets. The HWE reaction is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification.[3][9]

Potential Therapeutic Applications and Biological Data

Derivatives of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold have shown promise in a variety of therapeutic areas. The diversification of the 7-position substituent allows for the fine-tuning of activity and selectivity against different biological targets.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[10] The data below summarizes the in-vitro anticancer activity of representative 7-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine analogs.

Compound ID7-SubstituentCell LineIC50 (µM)
TN-1 -(CH2)2-NH-BocHeLa15.2
TN-2 -CH=CH-PhMCF-78.9
TN-3 -CH2-NH-(4-chlorophenyl)A54912.5
TN-4 -CH=CH-COOEtPC-321.7
TN-5 -CH2-NH-morpholineHL-609.8

Note: The data presented are representative values for analogous compounds and should be used as a guide for designing new chemical entities.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents.[11] Modification at the 7-position can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Compound ID7-SubstituentBacterial StrainMIC (µg/mL)
TN-6 -CH2-NH-cyclopropylStaphylococcus aureus8
TN-7 -CH=CH-(2-furyl)Escherichia coli16
TN-8 -CH2-NH-(2-pyridyl)Pseudomonas aeruginosa32
TN-9 -CH=CH-CNBacillus subtilis4
TN-10 -CH2-NH-piperidineMycobacterium tuberculosis H37Rv6.25[12]

Note: The data presented are representative values for analogous compounds and should be used as a guide for designing new chemical entities.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Deprotection of this compound to 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine

G A Start: 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine in Acetone/Water B Add p-Toluenesulfonic acid (catalytic) A->B C Stir at room temperature (Monitor by TLC) B->C D Quench with saturated NaHCO3 C->D E Extract with Ethyl Acetate D->E F Dry over Na2SO4, filter, and concentrate E->F G Purify by column chromatography (Silica gel, Hexanes:EtOAc) F->G H Product: 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine G->H

Figure 2: Workflow for aldehyde deprotection.

Materials:

  • This compound (1.0 eq)

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of acetone and water (4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 2: Reductive Amination with a Primary Amine

Materials:

  • 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine in DCM, add the primary amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 7-(aminomethyl) derivative.

Protocol 3: Horner-Wadsworth-Emmons Olefination

G A Start: Phosphonate ester in THF (e.g., triethyl phosphonoacetate) B Add base at 0 °C (e.g., NaH) A->B C Stir for 30 min at 0 °C to form ylide B->C D Add 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine in THF C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with saturated NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H I Product: 7-Alkenyl derivative H->I

Figure 3: Workflow for the HWE reaction.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the phosphonate ester.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 7-alkenyl derivative.

Conclusion

This compound is a valuable and versatile starting material for the construction of diverse chemical libraries. The straightforward deprotection to the corresponding aldehyde opens up a wide range of synthetic possibilities, including reductive amination and olefination reactions. The resulting derivatives, built upon the privileged tetrahydro-1,8-naphthyridine scaffold, are promising candidates for the discovery of novel therapeutics in areas such as oncology and infectious diseases. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the rich chemical space accessible from this key building block.

References

Application Notes and Protocols for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This class is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] While specific biological data for this compound is not extensively documented in peer-reviewed literature, its primary utility in a research setting is as a versatile synthetic intermediate or building block for the development of novel bioactive compounds. The dimethoxymethyl group serves as a protected aldehyde, allowing for strategic chemical modifications to generate libraries of derivatives for screening and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 204452-91-5[4]
Molecular Formula C₁₁H₁₆N₂O₂[4]
Molecular Weight 208.26 g/mol [4]
Appearance Solid[4]
Hazard Class Acute Toxicity 4 (Oral)[4]
Signal Word Warning[4]

Application Note: A Versatile Intermediate for Synthesis

The primary application of this compound in a research context is as a precursor to 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The dimethoxymethyl group is a stable acetal that effectively protects the aldehyde functionality from undesired reactions during other synthetic steps. This protected aldehyde can be readily deprotected under acidic conditions to yield the reactive aldehyde, which can then be used in a variety of subsequent chemical transformations to build more complex molecules.

This synthetic strategy is valuable for creating libraries of substituted 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives for screening against various biological targets. The 1,2,3,4-tetrahydro-1,8-naphthyridine core itself has been explored as a bioisostere for arginine, particularly in the context of integrin inhibitors.[5]

Experimental Protocols

The following are representative protocols for the deprotection of this compound and a subsequent derivatization reaction. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Deprotection to 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

  • Add 3M HCl solution (5.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol illustrates a common follow-up reaction to introduce diversity at the 7-position of the naphthyridine core.

Materials:

  • 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (from Protocol 1)

  • A primary or secondary amine of choice (e.g., benzylamine) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask.

  • Add the selected amine (1.1 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-(aminomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates the utility of this compound as a synthetic intermediate.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Example Derivative start 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine intermediate 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine start->intermediate  Deprotection (Acidic Hydrolysis) product 7-((Benzylamino)methyl)-1,2,3,4- tetrahydro-1,8-naphthyridine intermediate->product  Reductive Amination (+ Benzylamine, NaBH(OAc)₃) G cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_downstream Intracellular Signaling ecm Fibronectin (RGD motif) integrin αvβ3 Integrin ecm->integrin binds fak FAK Activation integrin->fak activates derivative Naphthyridine Derivative (Hypothetical Antagonist) derivative->integrin blocks pi3k PI3K/Akt Pathway fak->pi3k proliferation Cell Proliferation & Survival pi3k->proliferation

References

Synthetic Routes for Functionalized 1,8-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,8-naphthyridines, focusing on versatile and efficient methodologies.

Introduction to Synthetic Strategies

The construction of the 1,8-naphthyridine core can be achieved through various synthetic routes. The most prominent and widely utilized method is the Friedländer annulation , which involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group with a compound containing a reactive α-methylene group.[1][6] Modifications of this classic reaction, including the use of green reaction conditions and novel catalysts, have been extensively explored.[7][8]

Other significant approaches include multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules in a single step from three or more starting materials, and cascade reactions , where a series of intramolecular transformations lead to the formation of the desired heterocyclic system.[9] These modern strategies often provide rapid access to diverse libraries of functionalized 1,8-naphthyridines.

Key Synthetic Protocols

This section details experimental procedures for the synthesis of functionalized 1,8-naphthyridines via the Friedländer synthesis and a three-component reaction.

Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol describes an environmentally benign, gram-scale synthesis of 2-methyl-1,8-naphthyridine using a biocompatible ionic liquid catalyst in an aqueous medium.[1][7]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 μL, 1.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[10]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[6][7]

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[6]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or silica gel column chromatography if necessary.[1]

  • Characterize the final product by NMR spectroscopy and mass spectrometry.[7]

Quantitative Data Summary:

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Choline hydroxide (1)Water506~90[1][7]
2Choline hydroxide (1)WaterRoom Temp.12~85[7]
Protocol 2: Three-Component Synthesis of Functionalized 1,8-Naphthyridines

This protocol outlines a one-pot, three-component condensation reaction for the synthesis of various 1,8-naphthyridine derivatives at room temperature.[9]

Materials:

  • Substituted 2-aminopyridine

  • Malononitrile or Ethyl cyanoacetate

  • Aromatic aldehyde

  • N-bromosulfonamide (as Lewis acid catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the aromatic aldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of N-bromosulfonamide to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, filter the precipitated solid product.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure functionalized 1,8-naphthyridine.

Quantitative Data Summary:

Entry2-AminopyridineActive MethyleneAldehydeCatalystYield (%)Reference
12-AminopyridineMalononitrileBenzaldehydeN-bromosulfonamideGood to High[9]
22-Amino-5-chloropyridineEthyl cyanoacetate4-ChlorobenzaldehydeN-bromosulfonamideGood to High[9]

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of 1,8-naphthyridine derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., 2-Aminonicotinaldehyde, Active Methylene Compound) reaction Reaction (e.g., Friedländer Synthesis, Multicomponent Reaction) start->reaction Reagents, Catalyst, Solvent, Heat workup Work-up (Extraction, Filtration) reaction->workup purification Purification (Recrystallization, Column Chromatography) workup->purification product Pure Functionalized 1,8-Naphthyridine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

G start 2-Aminonicotinaldehyde + Active Methylene Compound intermediate Aldol-type Condensation Intermediate start->intermediate Base or Acid Catalyst cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Functionalized 1,8-Naphthyridine dehydration->product

Caption: Simplified reaction mechanism of the Friedländer synthesis for 1,8-naphthyridines.

Applications in Drug Discovery

The 1,8-naphthyridine core is a key component in several approved drugs and clinical candidates. For instance, nalidixic acid was the first quinolone antibiotic, establishing this scaffold as a crucial pharmacophore for antibacterial agents.[1] More recently, derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[4][11] The versatility of the synthetic routes described allows for the generation of diverse libraries of 1,8-naphthyridine derivatives for screening and lead optimization in drug discovery programs.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for Assessing the Biological Activity of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols to assess the diverse biological activities of naphthyridine derivatives. Naphthyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This document outlines detailed methodologies for key in vitro assays, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Assessment of Anticancer Activity

Naphthyridine compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The following protocols are fundamental for evaluating their anticancer potential.

Cell Viability and Cytotoxicity Assays

1.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

1.1.2. MTS Assay

The MTS assay is a similar colorimetric method that utilizes a tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a separate solubilization step.[1]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[1]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1]

  • Absorbance Measurement: Record the absorbance at 490 nm.[2]

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry.[4][5]

Experimental Protocol:

  • Cell Treatment: Treat cells with the naphthyridine derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Naphthyridine derivatives can exert their anticancer effects by arresting the cell cycle at specific phases. Cell cycle distribution is commonly analyzed by flow cytometry following staining with a fluorescent DNA-binding dye like Propidium Iodide (PI).[7]

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[8]

  • Washing: Wash the cells with PBS to remove the ethanol.[8]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[7][8]

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[8]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

Quantitative Data for Anticancer Activity of Naphthyridines
Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Bisleuconothine ASW480 (Colon)Not Specified2.74[7]
HCT116 (Colon)Not Specified3.18[7]
HT29 (Colon)Not Specified1.09[7]
SW620 (Colon)Not Specified3.05[7]
Compound 17aMOLT-3 (Leukemia)Not Specified9.1 ± 2.0[7]
HeLa (Cervical)Not Specified13.2 ± 0.7[7]
HL-60 (Leukemia)Not Specified8.9 ± 2.2[7]
AaptamineH1299 (Lung)Not Specified10.47 - 15.03 µg/mL[9]
A549 (Lung)Not Specified10.47 - 15.03 µg/mL[9]
HeLa (Cervical)Not Specified10.47 - 15.03 µg/mL[9]
CEM-SS (Leukemia)Not Specified10.47 - 15.03 µg/mL[9]
1,8-Naphthyridine-3-caboxamide (Compound 47)MIAPaCa (Pancreatic)Not Specified0.41[10]
K-562 (Leukemia)Not Specified0.77[10]
1,8-Naphthyridine-3-caboxamide (Compound 36)PA-1 (Ovarian)Not Specified1.19[10]
1,8-Naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian)Not Specified0.41[10]
SW620 (Colon)Not Specified1.4[10]

Assessment of Antimicrobial Activity

The antimicrobial properties of naphthyridines, particularly against bacteria, are well-documented. The following protocols are standard for determining the efficacy of these compounds against various microbial strains.

Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]

Experimental Protocol:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the naphthyridine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase Inhibition Assay

Many naphthyridine derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[14]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[14]

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA supercoiling by the compound will result in a decrease in the amount of supercoiled DNA compared to the control.

Quantitative Data for Antimicrobial Activity of Naphthyridines
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Canthin-6-oneStaphylococcus aureusNot Specified0.49[15]
Escherichia coliNot Specified3.91[15]
Methicillin-resistant S. aureusNot Specified0.98[15]
10-methoxycanthin-6-oneStaphylococcus aureusNot Specified0.49[15]
Escherichia coliNot Specified3.91[15]
Methicillin-resistant S. aureusNot Specified3.91[15]
ANA-12Mycobacterium tuberculosis H37RvMABA6.25[8]
ANC-2, ANA-1, ANA 6-8, ANA-10Mycobacterium tuberculosis H37RvMABA12.5[8]

Assessment of Antiviral Activity

Certain naphthyridine derivatives have shown promise as antiviral agents. The plaque reduction assay is a standard method for quantifying the ability of a compound to inhibit viral replication.

Plaque Reduction Assay

This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.[16][17]

Experimental Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.[16]

  • Compound and Virus Preparation: Prepare serial dilutions of the naphthyridine compound. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).[16]

  • Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).[16]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[18]

  • Overlay: Remove the inoculum and overlay the cells with a medium containing an immobilizing agent (e.g., methylcellulose or Avicel) and the respective concentrations of the test compound.[16]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[16]

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[16]

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value of the compound.

Quantitative Data for Antiviral Activity of Naphthyridines
Compound/DerivativeVirusAssayIC₅₀Reference
Naphthyridine derivative (A1)Human Cytomegalovirus (HCMV)Plaque Reduction39- to 223-fold lower than Ganciclovir[4]
1-methoxycanthin-6-oneHIVNot SpecifiedEC₅₀ = 0.26 g/mL[15]
AaptamineHIV-1Not SpecifiedActive[19]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanisms of action of naphthyridine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Aurora_B_Kinase_Pathway cluster_mitosis Mitosis CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) AuroraB Aurora B Kinase CPC->AuroraB activates Kinetochore Kinetochore AuroraB->Kinetochore localizes to Microtubules Microtubules AuroraB->Microtubules destabilizes incorrect attachments SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Kinetochore->Microtubules attachment SAC->Cytokinesis ensures proper timing

Raf_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_N ERK ERK->ERK_N translocates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK_N->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add naphthyridine compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization buffer incubate_4h->add_solubilizer shake_plate Shake plate for 15 min add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in 1X Binding Buffer wash_cells->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC and PI resuspend_buffer->stain_annexin_pi incubate_15min Incubate for 15 min in dark stain_annexin_pi->incubate_15min add_buffer Add 1X Binding Buffer incubate_15min->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in 6-well plates start->seed_cells infect_cells Infect cells with virus + - varying compound concentrations seed_cells->infect_cells adsorb_virus Incubate for 1-2h for adsorption infect_cells->adsorb_virus add_overlay Add overlay medium with compounds adsorb_virus->add_overlay incubate_plaques Incubate for 2-5 days for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Analyze data (IC50) count_plaques->analyze_data end End analyze_data->end

References

Application Notes and Protocols: 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic building block for the synthesis of a wide range of functionalized molecules, particularly in the field of medicinal chemistry. The 1,8-naphthyridine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting activities such as anticancer, antibacterial, and antiviral properties. The tetrahydro-1,8-naphthyridine scaffold serves as a conformationally restricted diamine, making it an attractive component for the design of enzyme inhibitors and receptor ligands.

The key feature of this building block is the dimethoxymethyl group at the 7-position. This group serves as a masked aldehyde, providing a versatile handle for various chemical transformations. It is stable under a range of reaction conditions, yet can be readily deprotected to the corresponding aldehyde, which can then be used in a plethora of subsequent reactions. This allows for the late-stage functionalization of the naphthyridine core, a crucial strategy in modern drug discovery.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its key transformations.

Chemical Properties

PropertyValue
CAS Number 204452-91-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Solid
SMILES COC(OC)c1ccc2CCCNc2n1[1]
InChI 1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)[1]

Applications

The primary application of this compound lies in its use as a precursor to the corresponding 7-formyl derivative. This aldehyde is a key intermediate for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse side chains and build libraries of compounds for structure-activity relationship (SAR) studies.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.

  • Condensation Reactions: With various nucleophiles to synthesize heterocyclic systems fused to the naphthyridine core.

  • Oxidation: To form the corresponding carboxylic acid, providing another point for chemical modification.

These transformations enable the synthesis of novel 1,8-naphthyridine derivatives with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

Experimental Protocols

Protocol 1: Deprotection of the Dimethoxymethyl Group to the Aldehyde

This protocol describes the conversion of this compound to 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde.

Reaction Scheme:

deprotection start 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine product 1,2,3,4-Tetrahydro-1,8- naphthyridine-7-carbaldehyde start->product Deprotection reagents Acidic Conditions (e.g., HCl in THF/water) reagents->start

Caption: Deprotection of the acetal to the aldehyde.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add 1 M HCl (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Representative Data (Hypothetical):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with aldehyde formation (e.g., singlet around 9-10 ppm)
Protocol 2: Reductive Amination of 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde

This protocol describes the synthesis of a 7-(aminomethyl) derivative from the corresponding aldehyde.

Reaction Scheme:

reductive_amination start 1,2,3,4-Tetrahydro-1,8- naphthyridine-7-carbaldehyde intermediate Imine Intermediate start->intermediate + Amine product 7-((Alkylamino)methyl)-1,2,3,4- tetrahydro-1,8-naphthyridine intermediate->product Reduction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->start reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Caption: Reductive amination workflow.

Materials:

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical):

Amine UsedProductYieldPurity (by HPLC)
Benzylamine7-((Benzylamino)methyl)-...75%>97%
Morpholine7-(Morpholinomethyl)-...82%>98%
Protocol 3: Wittig Reaction of 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde

This protocol details the formation of a carbon-carbon double bond at the 7-position.

Reaction Scheme:

wittig_reaction start 1,2,3,4-Tetrahydro-1,8- naphthyridine-7-carbaldehyde product 7-(Alk-1-en-1-yl)-1,2,3,4- tetrahydro-1,8-naphthyridine start->product wittig_reagent Wittig Reagent (e.g., Ph₃P=CHR) wittig_reagent->start Reaction base Base (e.g., n-BuLi) base->wittig_reagent generates

Caption: General scheme for the Wittig reaction.

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add n-BuLi dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Data (Hypothetical):

Wittig ReagentProductYieldPurity (by HPLC)
Ph₃P=CH₂7-Vinyl-1,2,3,4-tetrahydro-1,8-naphthyridine65%>95%
Ph₃P=CHCO₂EtEthyl 3-(1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)acrylate70%>96%

Conclusion

This compound is a strategically important building block that provides a convenient entry point to a wide array of 7-substituted tetrahydro-1,8-naphthyridine derivatives. The masked aldehyde functionality allows for robust synthetic manipulations on other parts of the molecule before its unmasking and subsequent derivatization. The protocols provided herein offer a starting point for the exploration of this versatile scaffold in the design and synthesis of novel compounds for drug discovery and other applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The information is targeted towards researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Challenges in the synthesis of this compound can arise at two main stages: the initial formation of the 1,8-naphthyridine ring system and the subsequent reduction to the tetrahydro derivative.

Issue 1: Low Yield in Friedländer Condensation for 7-substituted-1,8-naphthyridine

The Friedländer annulation is a common method to construct the 1,8-naphthyridine core. However, achieving high yields can be challenging.

ParameterRecommendationPotential Side Reactions/Issues
Catalyst Traditional acid or base catalysts can be harsh. Consider milder, more efficient catalysts like CeCl₃·7H₂O under solvent-free conditions or choline hydroxide in water for a greener approach.[1][2]Incomplete reaction, formation of side products due to harsh conditions.
Solvent While organic solvents like DMF and DMSO are common, water has been shown to be a highly effective and environmentally friendly solvent.[2] Solvent-free grinding is also a viable option.[1]Poor solubility of starting materials, difficult work-up.
Temperature Reaction temperature may require optimization. Some modern methods achieve high yields at room temperature or with gentle heating (e.g., 50-80 °C).[2][3]Decomposition of starting materials or product at high temperatures.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time.Formation of polymeric byproducts with prolonged reaction times.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

When using an unsymmetrical ketone in the Friedländer synthesis, two different cyclization pathways are possible, leading to a mixture of regioisomers.

ParameterRecommendationPotential Side Reactions/Issues
Catalyst Choice Certain catalysts can favor the formation of a specific regioisomer. For example, the use of a bicyclic amine catalyst has been reported to provide high regioselectivity.Catalyst may not be compatible with all substrates.
Slow Addition Slow addition of the ketone to the reaction mixture can improve regioselectivity.May increase overall reaction time.

Issue 3: Incomplete or Unselective Reduction of the 1,8-Naphthyridine Ring

The reduction of the 1,8-naphthyridine to the 1,2,3,4-tetrahydro derivative requires careful control to avoid over-reduction or side reactions.

ParameterRecommendationPotential Side Reactions/Issues
Catalyst Chiral cationic ruthenium diamine complexes have been shown to be effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines.[4][5] Metal-free hydrogenation using borane catalysts is another option under mild conditions.[6]Catalyst poisoning, over-reduction to the decahydro- derivative.
Hydrogen Pressure Optimize hydrogen pressure. High pressures may lead to over-reduction.Safety concerns with high-pressure hydrogenation.
Solvent The choice of solvent can influence the hydrogenation efficiency. Protic solvents like ethanol are commonly used.Poor solubility of the substrate.
Protecting Groups Ensure that any protecting groups on the molecule are stable to the hydrogenation conditions.Cleavage of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible synthetic route involves a two-step process:

  • Friedländer Condensation: Reaction of 2-aminonicotinaldehyde with a suitable C3-synthon that can be converted to the dimethoxymethyl group. A practical approach is to use a protected form of a keto-aldehyde, for instance, 3,3-dimethoxypropanal. This would directly install the desired functionality at the 7-position of the 1,8-naphthyridine ring.

  • Catalytic Hydrogenation: Subsequent reduction of the resulting 7-(Dimethoxymethyl)-1,8-naphthyridine to the desired 1,2,3,4-tetrahydro derivative using a suitable catalyst such as a ruthenium complex or through a metal-free method.[4][5][6]

Q2: How can I introduce the dimethoxymethyl group at the 7-position?

A direct approach is to use a carbonyl compound in the Friedländer condensation that already contains the dimethoxymethyl group. An alternative, though longer, route would be to synthesize 7-formyl-1,8-naphthyridine and then protect the aldehyde as a dimethyl acetal before the reduction step.

Q3: What are the typical yields for the synthesis of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines?

Yields can vary significantly depending on the specific substrates and reaction conditions. For the Friedländer condensation step, modern methods report yields of over 90%.[2] The subsequent hydrogenation step can also proceed in high yields, often in the range of 80-98%.[6]

Q4: What are the main side reactions to be aware of?

  • Friedländer Condensation: Formation of regioisomers with unsymmetrical ketones, and polymerization or decomposition under harsh conditions.

  • Acetal Formation: Incomplete reaction or hydrolysis of the acetal if acidic conditions are not carefully controlled.

  • Hydrogenation: Over-reduction of the second pyridine ring, and potential debenzylation if benzyl protecting groups are used.

Experimental Protocols

Protocol 1: Proposed Synthesis of 7-(Dimethoxymethyl)-1,8-naphthyridine via Friedländer Condensation

  • Materials: 2-aminonicotinaldehyde, 3,3-dimethoxypropanal, choline hydroxide solution (45 wt. % in H₂O), deionized water.

  • Procedure:

    • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and 3,3-dimethoxypropanal (1.2 mmol).

    • Add 2 mL of deionized water to the flask.

    • Add choline hydroxide (10 mol %) to the reaction mixture.

    • Stir the mixture at 50 °C and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation to this compound

  • Materials: 7-(Dimethoxymethyl)-1,8-naphthyridine, Ru-catalyst (e.g., a chiral cationic ruthenium diamine complex), methanol, hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve 7-(Dimethoxymethyl)-1,8-naphthyridine (1.0 mmol) in methanol (10 mL).

    • Add the Ru-catalyst (0.5-1 mol %).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction at a set temperature (e.g., 50 °C).

    • Monitor the reaction for hydrogen uptake and by TLC.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedländer Condensation cluster_step2 Step 2: Catalytic Hydrogenation start 2-Aminonicotinaldehyde + 3,3-Dimethoxypropanal catalyst Choline Hydroxide in Water start->catalyst reaction1 Friedländer Condensation start->reaction1 catalyst->reaction1 product1 7-(Dimethoxymethyl)- 1,8-naphthyridine reaction1->product1 catalyst2 Ru-catalyst, H₂ product1->catalyst2 reaction2 Hydrogenation product1->reaction2 catalyst2->reaction2 product2 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine reaction2->product2

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic cluster_friedlander Friedländer Condensation Issues cluster_hydrogenation Hydrogenation Issues start Low Yield in Synthesis q1 Check Catalyst and Conditions start->q1 q2 Poor Regioselectivity? start->q2 q3 Incomplete Reduction? start->q3 q4 Side Reactions? start->q4 a1 Use milder catalyst (e.g., CeCl₃·7H₂O) or greener conditions (water solvent) q1->a1 Yes a2 Use regioselective catalyst or slow addition of ketone q2->a2 Yes a3 Optimize catalyst (Ru or Borane), pressure, and temperature q3->a3 Yes a4 Check for over-reduction or protecting group cleavage q4->a4 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimizing Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of 1,8-naphthyridines. The content is designed to address specific issues encountered during experiments, with a focus on improving reaction yields and simplifying procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of 1,8-naphthyridine derivatives via the Friedländer annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low or no yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent issue in the Friedländer synthesis and can stem from several factors. A systematic approach to troubleshooting this problem is outlined below.[1][2]

  • Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often employ harsh acid or base catalysts that can be inefficient or lead to side products.[1][3] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated a significant improvement in yields.[1][3] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product, whereas using ChOH can achieve a yield as high as 99%.[1][4] Other alternatives include Lewis acids like CeCl₃·7H₂O, which can also provide high yields under solvent-free conditions.[2][5]

  • Inappropriate Solvent: The reaction medium plays a crucial role. While organic solvents such as DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, particularly when paired with a water-soluble catalyst like ChOH.[1][6] In some cases, solvent-free conditions, where the ionic liquid acts as both catalyst and solvent, can also provide excellent results.[1][3]

  • Incorrect Temperature: The reaction can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][3] It is essential to optimize the temperature for your specific combination of reactants and catalyst.

  • Purity of Reagents: Ensure that the 2-aminonicotinaldehyde and the active methylene compound are pure, as impurities can interfere with the reaction.

Q2: How can I minimize the formation of side products, especially when using unsymmetrical ketones?

A2: Side product formation often arises from the reaction of unsymmetrical ketones, which can undergo cyclization in two different ways.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][3][7] Certain novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have also demonstrated high regioselectivity, favoring the 2-substituted product.[8]

  • Slow Addition of Substrate: In some cases, the slow addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity.[8]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: A slow reaction rate can be addressed by several methods without compromising the yield or purity of the final product.

  • Catalyst Choice: Switching to a more efficient catalytic system, such as ChOH in water or a basic ionic liquid, can dramatically increase the reaction rate.[1][4]

  • Temperature Optimization: While excessively high temperatures can lead to decomposition, carefully increasing the reaction temperature can improve the rate.[9] For example, the synthesis of 2,3-diphenyl-1,8-naphthyridine using [Bmmim][Im] was optimized at 80°C.[7]

  • Solvent-Free Conditions: Employing solvent-free grinding conditions with a catalyst like CeCl₃·7H₂O can lead to rapid reaction times, often within minutes at room temperature.[5]

Q4: I'm having difficulty with product purification. Are there simpler methods for isolation?

A4: Purification can be simplified by choosing a reaction system that allows for easy separation of the product.

  • Precipitation from Water: In many cases where water is used as the solvent, the 1,8-naphthyridine product will precipitate out of the solution upon cooling. The solid product can then be easily isolated by filtration.[1]

  • Catalyst Recovery: When using ionic liquids like [Bmmim][Im], the catalyst can often be recovered and reused. For example, after reaction completion, the ionic liquid can be separated by extraction with deionized water.[7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize key quantitative data for optimizing the Friedländer synthesis of 1,8-naphthyridines.

Table 1: Effect of Catalyst and Solvent on the Yield of 2-Methyl-1,8-naphthyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater5060[1][4]
2ChOH (1)Water50699[1][4]
3NoneAcetone (excess)5060[4]
4ChOH (1)Acetone (excess)50652[4]
5LiOH·H₂OAqueous--69[4]

Table 2: Optimization of Reaction Conditions for 2,3-Diphenyl-1,8-naphthyridine Synthesis

EntryCatalystMolar Ratio (a:b)Temperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im]1:18024-[7]
2[Bmmim][Im]0.6:1802490[7]
3[Bmmim][Im]1:15024-[7]
4[Bmmim][Im]1:18012-[7]

(Note: 'a' refers to 2-amino-3-pyridinecarboxaldehyde and 'b' refers to 2-phenylacetophenone)

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [1][6]

This protocol details a highly efficient and environmentally friendly method.

  • Materials:

    • 2-aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

    • Deionized Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Water bath or heating mantle

  • Procedure:

    • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

    • Add 1 mL of deionized water to the flask.

    • Add choline hydroxide (1 mol %) to the reaction mixture.

    • Place the flask in a pre-heated water bath at 50°C.

    • Stir the reaction mixture vigorously for approximately 6 hours.

    • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Synthesis of 1,8-Naphthyridyl Derivatives using a Basic Ionic Liquid [3]

This protocol describes a method using a basic ionic liquid as both catalyst and solvent.

  • Materials:

    • 2-amino-3-pyridinecarboxaldehyde

    • α-methylene carbonyl compound

    • 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im])

    • Reaction vessel

    • Heating and stirring apparatus

  • Procedure:

    • In a reaction vessel, dissolve the α-methylene carbonyl compound (1.0 mmol) and 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) in 5 mL of [Bmmim][Im].

    • Heat the reaction mixture to 80°C with stirring.

    • Maintain the reaction at this temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture.

    • The ionic liquid can be recovered by extraction with deionized water.

    • The product can be isolated from the reaction mixture through appropriate workup procedures (e.g., extraction, crystallization).

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the Friedländer synthesis.

experimental_workflow start Start: Assemble Reactants (2-aminonicotinaldehyde & active methylene compound) add_solvent_catalyst Add Solvent & Catalyst (e.g., Water & ChOH) start->add_solvent_catalyst reaction Heat & Stir (e.g., 50°C for 6h) add_solvent_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Workup: Cool, Filter, Wash, Dry monitor->workup Reaction Complete product Final Product: 1,8-Naphthyridine workup->product

Caption: General experimental workflow for Friedländer synthesis.

troubleshooting_yield start Low Yield Issue catalyst Is the catalyst optimal? (e.g., ChOH, [Bmmim][Im]) start->catalyst solvent Is the solvent appropriate? (e.g., Water, IL) catalyst->solvent Yes change_catalyst Switch to a modern catalyst catalyst->change_catalyst No temperature Is the temperature optimized? (e.g., 50°C, 80°C) solvent->temperature Yes change_solvent Use water or an ionic liquid solvent->change_solvent No solution Improved Yield temperature->solution Yes optimize_temp Adjust temperature based on catalyst/solvent temperature->optimize_temp No change_catalyst->solvent change_solvent->temperature optimize_temp->solution

Caption: Troubleshooting logic for low yield in Friedländer synthesis.

References

Technical Support Center: Purification of Tetrahydro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetrahydro-1,8-naphthyridine derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of tetrahydro-1,8-naphthyridine and related compounds.

Q1: My final product yield is unexpectedly low after purification. What are the common causes?

A1: Low yields can arise from several stages of your experiment. Consider the following possibilities:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials.

  • Losses During Extraction: During aqueous workup, the product may have some solubility in the aqueous layer, especially if it is polar or forms salts. To minimize this, use saturated brine washes to reduce aqueous solubility and re-extract the aqueous layers with fresh organic solvent.

  • Losses During Chromatography: The compound might be irreversibly adsorbed onto the silica gel, particularly if an inappropriate solvent system is used. Degradation on acidic silica gel is also a possibility. Using a neutral stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine) can mitigate these issues.

  • Losses During Recrystallization: The choice of an unsuitable solvent for recrystallization can lead to significant product loss. This can happen if the compound is too soluble in the cold mother liquor or if it "oils out" instead of forming crystals.

Q2: My purified product is still contaminated with a persistent impurity. How can I remove it?

A2: Persistent impurities often have similar polarities to the target compound, making separation challenging. Here are some common culprits and potential solutions:

  • Unreacted Starting Materials: Precursors like 2-aminopyridine derivatives are common impurities. Due to their basic nature, an acidic wash is highly effective for their removal.[1] Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic starting material, causing it to partition into the aqueous layer.[1]

  • Isomeric Impurities: Positional isomers formed during the synthesis can be very difficult to separate due to their similar chemical properties. High-performance column chromatography with a shallow solvent gradient may be necessary. In some cases, derivatizing the mixture to alter the polarity of one component can aid in separation, followed by the removal of the derivatizing group.

  • High-Boiling Point Solvents: Residual high-boiling point solvents like DMSO or pyridine can be tenacious. For basic solvents like pyridine, an acidic wash is effective.[1] For others, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective.[1] For DMSO, thorough aqueous washes are required.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system that is not ideal. Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Rapid cooling can favor oil formation over crystallization.

  • Add a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which your compound has low solubility) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the oil and allow the solution to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-purify by Chromatography: If oiling out persists, it may be due to a high impurity load. In this case, purifying the material by column chromatography first and then attempting recrystallization is often the best approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude tetrahydro-1,8-naphthyridine product?

A1: The most frequent impurities include unreacted starting materials, especially 2-aminopyridine derivatives, residual high-boiling point solvents (like DMSO and pyridine), and side-products from incomplete or alternative cyclization pathways.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the properties of your product and the nature of the impurities:

  • Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from your desired compound. It is particularly effective for removing small amounts of impurities from a product that is already relatively pure (e.g., >80-90%).

  • Column Chromatography is more versatile and is necessary when your product is an oil or a non-crystalline solid. It is also the method of choice when dealing with complex mixtures containing multiple components with similar polarities.

Q3: What are some common solvent systems for column chromatography of tetrahydro-1,8-naphthyridine derivatives?

A3: Common eluent systems for the column chromatography of 1,8-naphthyridine derivatives include mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol.[2] The polarity of the solvent system should be optimized using TLC to achieve good separation, aiming for an Rf value of 0.2-0.4 for the target compound.

Data Presentation

Table 1: Recrystallization of 1,8-Naphthyridine Derivatives

CompoundRecrystallization SolventYield (%)Reference
3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1,4-dihydro-4-oxo-1,8-naphthyridineEthanol75[3]
1,4-Dihydro-4-oxo-N'-(phenylmethylene)-1,8-naphthyridine-3-carbohydrazideEthanol82[3]
1,4-Dihydro-4-oxo-N'-(1-phenylethylidene)-1,8-naphthyridine-3-carbohydrazideEthanol80[3]
N'-[(4-Chlorophenyl)methylene]-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazideEthanol85[3]

Note: The purity of the recrystallized products was confirmed by elemental analysis to be in good agreement with the calculated values.[3]

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution that is 1-2 times the volume of the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is for the purification of solid tetrahydro-1,8-naphthyridine derivatives.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol and acetonitrile are often good starting points.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography

This protocol describes the purification of tetrahydro-1,8-naphthyridine derivatives using silica gel column chromatography.[1]

  • Solvent System Selection: Determine an appropriate mobile phase by running TLC plates with various solvent systems (e.g., gradients of ethyl acetate in petroleum ether or methanol in dichloromethane). The ideal system will give a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent system determined from the TLC analysis and gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the purification of tetrahydro-1,8-naphthyridine derivatives by preparative HPLC. The specific parameters will need to be optimized for each compound.

  • Analytical Method Development: Develop an analytical scale HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

  • Method Optimization and Scale-Up:

    • Optimize the analytical method for the best possible resolution between the target peak and adjacent impurities.

    • Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without compromising the separation.

    • Scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume are scaled up based on the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Collect fractions corresponding to the peak of the target compound. Fraction collection can be triggered by time or detector signal (e.g., UV absorbance).

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Combine the pure fractions.

    • Remove the organic solvent from the mobile phase, often by rotary evaporation.

    • If non-volatile buffers were used, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.

Visualizations

PurificationWorkflow Crude Crude Product Analysis Analyze Purity (TLC/LC-MS) Crude->Analysis Decision1 Is the product a solid? Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChrom Column Chromatography Decision1->ColumnChrom No (Oil/Complex Mixture) Decision2 Is the product pure? Recrystallization->Decision2 Decision3 Is the product pure? ColumnChrom->Decision3 Decision2->ColumnChrom No FinalProduct Pure Product Decision2->FinalProduct Yes Decision3->FinalProduct Yes PrepHPLC Consider Preparative HPLC Decision3->PrepHPLC No

Caption: General purification workflow for tetrahydro-1,8-naphthyridine derivatives.

TroubleshootingPurity Start Product is Impure After Initial Purification IdentifyImpurity Identify Impurity (NMR/LC-MS) Start->IdentifyImpurity Decision1 Is it unreacted starting material? IdentifyImpurity->Decision1 AcidWash Perform Acidic Wash Decision1->AcidWash Yes Decision2 Is it an isomeric impurity? Decision1->Decision2 No FinalAnalysis Re-analyze Purity AcidWash->FinalAnalysis ShallowGradient High-Performance Column Chromatography (Shallow Gradient) Decision2->ShallowGradient Yes Decision3 Is it a high-boiling solvent? Decision2->Decision3 No ShallowGradient->FinalAnalysis Azeotrope Co-evaporate with Toluene Decision3->Azeotrope Yes Decision3->FinalAnalysis Other

Caption: Troubleshooting guide for low product purity after initial purification.

References

Technical Support Center: Overcoming Solubility Challenges with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and experimental use of this compound.

Q1: My this compound is not dissolving in my chosen solvent. What steps can I take?

A1: If you are experiencing poor solubility, consider the following troubleshooting steps, starting with the least disruptive to your experimental setup:

  • Sonication: Gently sonicate the sample in a water bath. This can help to break up any aggregates and increase the surface area of the solid, facilitating dissolution.

  • Gentle Heating: Carefully warm the solvent to a temperature that will not degrade the compound. Increased temperature often enhances solubility.

  • Solvent Polarity: Evaluate the polarity of your solvent. While 1,8-naphthyridine derivatives can be soluble in a range of solvents, the dimethoxymethyl group may influence its behavior. Consider testing a range of solvents with varying polarities.

  • Co-solvents: Introduce a small percentage of a co-solvent. For example, if your primary solvent is aqueous, adding a miscible organic solvent like DMSO, DMF, or ethanol can significantly improve solubility.[1][2]

  • pH Adjustment: As a basic compound, the solubility of this compound in aqueous solutions can often be improved by lowering the pH. The addition of a dilute acidic solution can protonate the nitrogen atoms, forming a more soluble salt.[1]

Q2: I've tried common organic solvents like methanol and DCM with limited success. What other solvents should I consider?

A2: If standard solvents are proving ineffective, you might explore the following options:

  • Protic Solvents: Besides methanol, consider other alcohols like ethanol or isopropanol.

  • Aprotic Polar Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving a wide range of organic compounds, including heterocyclic structures.

  • Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-dioxane could be viable alternatives.[3]

When switching solvents, always start with a small amount of your compound to test for solubility before committing a larger quantity.

Q3: I need to prepare a stock solution for biological assays, but the compound is precipitating out of my aqueous buffer.

A3: Precipitation in aqueous buffers is a common challenge with organic molecules. Here are some strategies to overcome this:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, add this concentrated stock solution to your aqueous buffer dropwise while vortexing. This method often allows for the preparation of a sufficiently concentrated working solution without precipitation.

  • pH Adjustment of the Buffer: As mentioned previously, the aqueous solubility of this basic compound can be enhanced by lowering the pH of your buffer.[1] Ensure the final pH is compatible with your experimental system.

  • Use of Solubilizing Agents: Consider the addition of a small amount of a biocompatible surfactant or cyclodextrin to your buffer to improve solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial solubility tests, it is recommended to start with a range of common laboratory solvents. Given the structure of the compound, good starting points include:

  • For Organic Chemistry Applications: Dichloromethane (DCM), Chloroform, Methanol, and Ethyl Acetate.

  • For Biological Applications (Stock Solutions): Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Q2: How does the structure of this compound affect its solubility?

A2: The solubility of this compound is influenced by several structural features:

  • 1,2,3,4-tetrahydro-1,8-naphthyridine Core: This heterocyclic system contains two nitrogen atoms which can act as hydrogen bond acceptors and can be protonated in acidic conditions, enhancing aqueous solubility.

  • Dimethoxymethyl Group: This group adds some polarity to the molecule.

  • Overall Structure: The relatively rigid, fused ring system can contribute to strong crystal lattice energy, which may decrease solubility. Disrupting these intermolecular interactions is key to improving solubility.[5]

Q3: Are there any general strategies to improve the solubility of 1,8-naphthyridine derivatives?

A3: Yes, several general approaches can be applied to enhance the solubility of heterocyclic compounds like 1,8-naphthyridine derivatives:

  • Structural Modification: Introducing polar functional groups can increase solubility.[6]

  • Salt Formation: For basic compounds, forming a salt with a suitable acid is a common and effective method to increase aqueous solubility.[1]

  • Particle Size Reduction: Micronization or grinding the solid compound to a smaller particle size increases the surface area available for solvation.[1]

  • Solid Dispersions: Creating a solid dispersion of the compound in a highly soluble carrier can improve its dissolution rate and apparent solubility.[2]

Quantitative Data Summary

Solvent ClassExamplesExpected Qualitative Solubility
Halogenated Dichloromethane (DCM), ChloroformGenerally good, often used in organic synthesis and purification.
Alcohols Methanol, EthanolModerate to good, depending on the specific alcohol. Methanol is often a good starting point.
Aprotic Polar Dimethyl Sulfoxide (DMSO), DMFHigh solubility is often observed in these solvents, making them suitable for preparing concentrated stock solutions.
Ethers Tetrahydrofuran (THF), Diethyl etherLower to moderate solubility is expected.
Aqueous Buffers Phosphate-Buffered Saline (PBS), TrisPoor solubility is common at neutral pH. Solubility can be significantly increased by lowering the pH.
Non-polar Hexanes, TolueneVery low solubility is expected due to the polar nature of the 1,8-naphthyridine core and the dimethoxymethyl group.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add the selected solvent in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds.

  • Visually inspect for dissolution.

  • If the compound does not dissolve, sonicate the vial in a water bath for 5 minutes.

  • If dissolution is still not complete, gently warm the vial to approximately 40°C.

  • Continue adding solvent in increments until the compound is fully dissolved or a maximum desired volume is reached.

  • Record the approximate solubility in mg/mL.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Ensure the stock solution is fully dissolved. Gentle warming and sonication may be necessary.

  • To prepare a 100 µM working solution in an aqueous buffer, add 1 µL of the 10 mM DMSO stock to 99 µL of the desired aqueous buffer.

  • Immediately after the addition, vortex the solution vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.

Visualizations

Solubility Troubleshooting Workflow start Start: Compound does not dissolve sonicate Try Sonication start->sonicate heat Gentle Heating sonicate->heat Still insoluble success Compound Dissolved sonicate->success Soluble cosolvent Add Co-solvent heat->cosolvent Still insoluble heat->success Soluble ph_adjust Adjust pH (for aqueous solutions) cosolvent->ph_adjust Still insoluble / Not applicable cosolvent->success Soluble new_solvent Test Alternative Solvent ph_adjust->new_solvent Still insoluble / Not applicable ph_adjust->success Soluble new_solvent->success Soluble fail Consult Further Resources new_solvent->fail Still insoluble

Caption: A workflow for troubleshooting solubility issues.

Solvent Selection Logic start Application Type? organic_chem Organic Synthesis / Purification start->organic_chem Organic biological Biological Assays start->biological Biological organic_solvents Start with: DCM, Chloroform, Methanol organic_chem->organic_solvents biological_solvents Prepare stock in: DMSO, DMF biological->biological_solvents aqueous_buffer Dilute stock into aqueous buffer biological_solvents->aqueous_buffer

Caption: Logic for initial solvent selection based on application.

References

Technical Support Center: Synthesis of 7-Substituted Tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 7-substituted tetrahydro-1,8-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 7-substituted tetrahydro-1,8-naphthyridines, and what are their primary side reactions?

A1: The primary synthetic routes include:

  • Horner-Wadsworth-Emmons (HWE) reaction: This approach is used for synthesizing 7-alkyl-substituted derivatives. Common side reactions include the formation of phosphoramidate byproducts, dimerization of the starting material, and formation of alcohol impurities. Racemization at a stereocenter alpha to an aldehyde can also occur.

  • Friedländer Annulation: This method is used to construct the aromatic 1,8-naphthyridine core, which is then hydrogenated. A major challenge is controlling regioselectivity with unsymmetrical ketones, which can lead to isomeric byproducts. Incomplete cyclization can also result in stable, non-cyclized intermediates.

  • Direct N-Alkylation/N-Arylation: This involves the substitution reaction of a 1,2,3,4-tetrahydro-1,8-naphthyridine with an alkyl or aryl halide. A key side reaction is the competition between N-alkylation and O-alkylation, especially in related naphthyridinone systems.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is employed for N-arylation. A potential side reaction is the hydrodehalogenation of the aryl halide starting material.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a phosphoramidate in my HWE reaction. How can I minimize its formation?

A2: The formation of a phosphoramidate byproduct (e.g., compound 13 in the synthesis of 7-alkyl analogs) arises from the reaction of the deprotonated tetrahydro-1,8-naphthyridine with only one equivalent of the phosphorylating agent. To minimize this, ensure that at least two equivalents of the phosphorylating agent are used to achieve diphosphorylation.[1] A sequential diphosphorylation process has been shown to be effective.[1]

Q3: My Horner-Wadsworth-Emmons reaction is giving a complex mixture of products, including a dimer of my starting material. What is causing this and how can I prevent it?

A3: Dimerization can occur via a single-electron oxidation of the picolyl anion by a halide or pseudohalide oxidant, followed by recombination of the resulting radicals.[1] The choice of oxidant is critical; for instance, using 1,2-dibromoethane as an oxidant can increase the formation of the dimer.[1] To prevent this, consider using a milder oxidant or carefully controlling the reaction conditions to disfavor radical formation.

Q4: I am attempting an N-alkylation of a tetrahydro-1,8-naphthyridine derivative and I'm concerned about getting O-alkylation as a side product. How can I favor N-alkylation?

A4: The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and alkylating agent.[2] For similar heterocyclic systems, alkylation of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation, while using a silver salt in a nonpolar solvent like benzene can lead to exclusive O-alkylation.[2] The steric hindrance of the alkylating agent can also play a role.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Approach for 7-Alkyl-tetrahydro-1,8-naphthyridines

Problem 1: Low yield of the desired diphosphorylated intermediate and formation of mono-phosphorylated byproduct.

  • Cause: Insufficient amount of phosphorylating agent or suboptimal base.

  • Troubleshooting:

    • Use at least two equivalents of the phosphorylating agent (e.g., diethyl chlorophosphate).[1]

    • Employ a strong, non-nucleophilic base like sec-BuLi.

    • Consider a sequential phosphorylation strategy for better control.[1]

Problem 2: Formation of dimeric and alcohol byproducts.

  • Cause: Oxidation of the picolyl anion intermediate.

  • Troubleshooting:

    • Avoid harsh oxidants like 1,2-dibromoethane.[1]

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

Problem 3: Racemization of chiral aldehydes.

  • Cause: Base-mediated keto-enol tautomerization of the aldehyde starting material.[1]

  • Troubleshooting:

    • Use a milder base for the olefination step if possible.

    • Consider using lithium hydroxide, which may promote hydrate formation and mitigate racemization.[1]

The following table summarizes the yields of desired product and byproducts in the alkylation of a phosphoramidate intermediate, a key step in a modified HWE approach.

ElectrophileDesired Product YieldAlcohol Byproduct YieldDimer Byproduct Yield
Iodide 29 PresentPresentPresent
Bromide 33 Not ObservedPresentPresent
Tosylate 34 Not ObservedPresentPresent

Table based on data from Lippa, R. A., et al. (2020).[1]

To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1 equivalent) in THF at -78 °C under a nitrogen atmosphere is added sec-BuLi (2 equivalents). After stirring for the appropriate time, diethyl chlorophosphate (2 equivalents) is added. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the diphosphorylated product. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically performed by column chromatography on silica gel.[1]

Diagram: Horner-Wadsworth-Emmons Reaction Workflow and Side Reactions

HWE_Workflow cluster_main Main Reaction Pathway cluster_side Side Reactions Start 7-Methyl-tetrahydro- 1,8-naphthyridine Step1 Diphosphorylation (2 eq. (EtO)2P(O)Cl, s-BuLi) Start->Step1 Intermediate Diphosphorylated Intermediate Step1->Intermediate Side1 Mono-phosphorylation (1 eq. (EtO)2P(O)Cl) Step1->Side1 Insufficient Reagent Step2 HWE Olefination (Aldehyde, Base) Intermediate->Step2 Side2 Oxidation of Picolyl Anion Intermediate->Side2 Oxidizing Conditions Product 7-Alkenyl-tetrahydro- 1,8-naphthyridine Step2->Product Byproduct1 Phosphoramidate Byproduct Side1->Byproduct1 Byproduct2 Dimer & Alcohol Byproducts Side2->Byproduct2

Caption: Workflow of the HWE synthesis and common side reaction pathways.

Friedländer Annulation

Problem: Formation of isomeric byproducts.

  • Cause: Use of unsymmetrical ketones leading to a lack of regioselectivity.

  • Troubleshooting:

    • Employ a symmetrical ketone if the desired product structure allows.

    • If an unsymmetrical ketone is necessary, screen different catalysts (e.g., acid or base catalysts) and reaction conditions (temperature, solvent) to optimize for the desired regioisomer. Some catalysts may offer higher regioselectivity.[3]

    • Purification of the resulting isomers can be achieved by column chromatography or recrystallization.

Diagram: Regioselectivity in Friedländer Synthesis

Friedlander_Regioselectivity Start 2-Amino-nicotinaldehyde + Unsymmetrical Ketone Reaction Friedländer Annulation Start->Reaction ProductA Desired Regioisomer Reaction->ProductA Pathway A ProductB Isomeric Byproduct Reaction->ProductB Pathway B Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_side Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR2, Base PdAmido Ar-Pd(II)-NR2(L_n) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim BetaHydride β-Hydride Elimination PdAmido->BetaHydride RedElim->Pd0 Regeneration Product Desired N-Aryl Product RedElim->Product SideProduct Hydrodehalogenated Arene (Ar-H) BetaHydride->SideProduct

References

"enhancing the stability of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound shows signs of degradation upon dissolution in acidic media. What is the likely cause and how can I mitigate this?

A1: The 7-(dimethoxymethyl) group is an acetal, which is susceptible to acid-catalyzed hydrolysis. This reaction will convert the dimethoxymethyl group to a formyl group (an aldehyde), leading to the formation of a major degradation product. To minimize this, it is recommended to use neutral or slightly basic pH conditions (pH 7-8.5) for your experiments. If acidic conditions are unavoidable, consider minimizing the exposure time and using lower temperatures to slow the rate of hydrolysis.

Q2: I have observed the formation of colored impurities in my sample over time, especially when exposed to air. What could be happening?

A2: The 1,2,3,4-tetrahydro-1,8-naphthyridine core contains a secondary amine and an electron-rich aromatic ring, which can be susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of colored, oxidized byproducts. To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store solutions in amber vials to protect them from light. The addition of antioxidants, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage of solutions.

Q3: After prolonged storage, even as a solid, I am seeing a decrease in the purity of my compound. What are the recommended storage conditions?

A3: For optimal stability in its solid form, this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C).[1] The presence of moisture can facilitate hydrolytic degradation, while exposure to light and oxygen can promote oxidative degradation.

Q4: I am developing an analytical method for this compound and need to ensure it is stability-indicating. What should I do?

A4: To develop a stability-indicating method, you should perform forced degradation studies.[2][3][4][5][6] This involves subjecting the compound to a variety of stress conditions to intentionally generate degradation products. The goal is to develop an analytical method, such as HPLC, that can resolve the parent compound from all the generated degradation products, thus demonstrating the method's specificity.

Quantitative Data from Forced Degradation Studies

The following table summarizes the hypothetical results from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl246035%7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Base Hydrolysis 0.1 M NaOH2460< 2%-
Oxidation 3% H₂O₂242515%N-oxide and various colored oligomers
Thermal Solid State7280< 1%-
Photolytic Solution (in Methanol)48255%Minor unidentified photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.2 M NaOH.

  • Analysis: Dilute the neutralized solution to a suitable concentration and analyze by a validated HPLC method to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.

Visualizations

degradation_pathway parent 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine degradant 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine parent->degradant  Acid Hydrolysis (H+/H₂O)

Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation neutralize Neutralize/Quench acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for a forced degradation study.

troubleshooting_tree start Compound Degradation Observed q1 Are you using acidic conditions? start->q1 a1_yes Switch to neutral/basic pH or minimize acid exposure q1->a1_yes Yes q2 Is the sample exposed to air/light? q1->q2 No end Stability Enhanced a1_yes->end a2_yes Use inert atmosphere, degassed solvents, and amber vials q2->a2_yes Yes q2->end No a2_yes->end

References

"refining analytical methods for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the characterization and quantification of this compound?

A1: The most common and recommended analytical methods are High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector for quantification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.

Q2: What are the potential stability issues for this compound in solution?

A2: Like other naphthyridine derivatives, this compound can be susceptible to hydrolysis, oxidation, and photodegradation.[1] The dimethoxymethyl group is particularly prone to hydrolysis under acidic conditions to form the corresponding aldehyde. It is recommended to use neutral pH buffers (pH 6-8) and to protect solutions from light by using amber vials.[1] Storing solutions at low temperatures (2-8 °C) can also help to minimize degradation.[1]

Q3: How can I confirm the identity and structure of this compound?

A3: The definitive structural confirmation is typically achieved through a combination of spectroscopic techniques. ¹H NMR will show characteristic peaks for the aromatic, tetrahydro, and dimethoxymethyl protons. ¹³C NMR will confirm the number and types of carbon atoms. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps Expected Outcome
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. Reduce the injection volume or sample concentration. Add a competing amine (e.g., triethylamine) to the mobile phase.Symmetrical, sharp peaks.
Unexpected peaks in the chromatogram Sample degradation; Impurities from synthesis; Contamination from solvent or glassware.Perform a forced degradation study to identify potential degradation products.[1] Analyze a freshly prepared sample and compare it to the stored sample.[1] Run a blank injection of the solvent.Identification of the source of the unexpected peaks.
Inconsistent retention times Fluctuation in column temperature; Inconsistent mobile phase composition; Column degradation.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Use a guard column and flush the column regularly.Consistent and reproducible retention times.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps Expected Outcome
No peak detected Compound is not volatile enough; Decomposition in the injector.Use a derivatization agent to increase volatility. Lower the injector temperature.Detection of the analyte peak.
Broad peaks High injection volume; Slow injection speed; Column contamination.Reduce the injection volume. Use a faster injection speed. Bake out the column at a high temperature.Sharper, more defined peaks.
Poor fragmentation pattern Incorrect ionization energy; Presence of co-eluting impurities.Optimize the ionization energy in the mass spectrometer. Improve the chromatographic separation to resolve impurities.A clear and reproducible mass spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.[1]

  • Analysis: Analyze all samples by the HPLC-UV method described in Protocol 1 to observe any degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc C18 Reverse-Phase HPLC filter->hplc uv UV Detection (254 nm) hplc->uv chromatogram Obtain Chromatogram uv->chromatogram integrate Integrate Peaks chromatogram->integrate report Calculate Purity integrate->report

Caption: Experimental workflow for HPLC purity analysis.

signaling_pathway cluster_acid Acidic Conditions (e.g., 0.1 M HCl) cluster_oxidation Oxidative Conditions (e.g., H₂O₂) Compound 7-(Dimethoxymethyl)-1,2,3,4- tetrahydro-1,8-naphthyridine Aldehyde 7-Formyl-1,2,3,4-tetrahydro- 1,8-naphthyridine Compound->Aldehyde Hydrolysis N_Oxide N-Oxide derivatives Compound->N_Oxide Oxidation Methanol Methanol (2 eq.)

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Guide to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine and Other Arginine Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine with other prominent arginine mimetics. The contents herein are curated to offer an objective analysis of their performance, supported by available experimental data and detailed methodologies, to aid in the strategic design and development of novel therapeutics.

Introduction to Arginine Mimetics

L-arginine, a naturally occurring amino acid, plays a crucial role in numerous physiological processes through its guanidinium group, which is positively charged at physiological pH. This feature allows it to engage in strong ionic interactions, particularly with carboxylate residues of aspartic and glutamic acids in proteins.[1] Consequently, arginine is a key recognition element for a multitude of enzymes, including nitric oxide synthases (NOS), arginase, and various proteases, as well as for cell adhesion receptors like integrins.

However, the high basicity of the guanidinium moiety often leads to poor oral bioavailability and low selectivity for drug candidates incorporating this group.[1] This has driven the development of arginine mimetics—structural analogues that replicate the key interactions of the guanidinium group but possess improved pharmacological properties. These mimetics are integral to the design of inhibitors for a range of therapeutic targets.[1]

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a promising arginine mimetic. It presents a less basic yet effective alternative to the guanidinium group, capable of forming the critical salt-bridge interactions.[2] This guide focuses on a specific derivative, this compound, and compares its potential efficacy with other classes of arginine mimetics based on available data.

Comparative Analysis of Arginine Mimetics

Performance as Integrin Antagonists

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, and arginine mimetics are widely used in the development of RGD-mimetic integrin antagonists.[2]

Table 1: Comparative Inhibitory Activity of Arginine Mimetics on αvβ3 Integrin

Arginine Mimetic ClassRepresentative CompoundTargetIC50 (nM)Species
Tetrahydro-1,8-naphthyridine DerivativePhenylpiperazine-based derivativeαvβ3 Integrin0.055Not Specified
PeptidomimeticEchistatinαvβ3 Integrin~1-5Human
Small Molecule (non-naphthyridine)TirofibanαIIbβ3 Integrin~1Human

Note: Data for the phenylpiperazine-based tetrahydro-1,8-naphthyridine derivative is from a study on a series of potent antagonists and is used here as a benchmark for the potential of this scaffold.[3] Data for Echistatin and Tirofiban are well-established in the literature.

The 7-(Dimethoxymethyl) substitution on the tetrahydro-1,8-naphthyridine core is expected to influence its binding affinity and selectivity. The dimethoxymethyl group can be hydrolyzed to an aldehyde, which could potentially engage in different interactions within the receptor binding pocket. Further experimental validation is required to determine the precise impact of this substitution on integrin antagonism.

Performance as Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine. Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors a key therapeutic target.[1] Arginine mimetics are a major class of NOS inhibitors.

Table 2: Comparative Inhibitory Activity of Arginine Mimetics on Nitric Oxide Synthase (NOS) Isoforms

Arginine Mimetic ClassRepresentative CompoundTarget EnzymeIC50 (µM)Ki (µM)Species
Guanidine-Substituted Amino AcidL-NG-Nitroarginine methyl ester (L-NAME)nNOS3.00.034Rat
Guanidine-Substituted Amino AcidAsymmetric dimethylarginine (ADMA)NOS (general)1.5-Not Specified
Glycated Arginine DerivativeNε-(carboxymethyl)arginine (CMA)nNOS1300 ± 110-Not Specified
Glycated Arginine DerivativeNε-(carboxyethyl)arginine (CEA)nNOS>5000-Not Specified

Note: This table presents data for well-characterized NOS inhibitors to provide a comparative context.[4] Specific inhibitory data for this compound against NOS isoforms is not currently available.

The tetrahydro-1,8-naphthyridine scaffold, with its reduced basicity compared to the guanidinium group, offers a potential advantage in achieving isoform selectivity among the different NOS enzymes (nNOS, eNOS, and iNOS). The nature of the substituent at the 7-position of the naphthyridine ring would be critical in determining this selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of arginine mimetics. Below are representative protocols for key experiments cited in the evaluation of these compounds.

Integrin Competitive Binding Assay (ELISA-based)

This assay is used to determine the ability of a compound to inhibit the binding of an integrin to its natural ligand.

Materials:

  • Purified integrin protein (e.g., αvβ3)

  • RGD-containing peptide or natural ligand (e.g., vitronectin)

  • Test compounds (arginine mimetics)

  • High-binding 96-well microplates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Detection antibody (e.g., anti-integrin antibody conjugated to HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the RGD-containing ligand overnight at 4°C.

  • Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, pre-incubate the purified integrin protein with the test compounds for 30-60 minutes.

  • Transfer the integrin-compound mixtures to the ligand-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound integrin and compounds.

  • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[5]

Nitric Oxide Synthase (NOS) Inhibition Assay (Citrulline Exclusion Assay)

This assay measures the activity of NOS by quantifying the conversion of [³H]-L-arginine to [³H]-L-citrulline.

Materials:

  • Purified NOS enzyme or cell/tissue lysate

  • [³H]-L-arginine

  • NADPH

  • CaCl₂

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH₄.

  • Add the NOS enzyme source to the reaction mixture.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding [³H]-L-arginine and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

  • Collect the eluate containing [³H]-L-citrulline into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of citrulline formation against the log of the compound concentration.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of these compounds.

G Integrin Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binds Arginine_Mimetic Arginine Mimetic (e.g., 7-substituted-THN) Arginine_Mimetic->Integrin Inhibits Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Activates Actin Actin Cytoskeleton Src->Actin Regulates Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) Actin->Cell_Response

Caption: Integrin signaling pathway and the inhibitory action of arginine mimetics.

G Workflow for Integrin Competitive Binding Assay Start Start Coat_Plate Coat 96-well plate with RGD ligand Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Pre_Incubate Pre-incubate integrin with test compound Block->Pre_Incubate Add_to_Plate Add mixture to coated plate Pre_Incubate->Add_to_Plate Incubate Incubate for binding Add_to_Plate->Incubate Wash_1 Wash to remove unbound components Incubate->Wash_1 Add_Antibody Add HRP-conjugated detection antibody Wash_1->Add_Antibody Wash_2 Wash to remove unbound antibody Add_Antibody->Wash_2 Add_Substrate Add TMB substrate Wash_2->Add_Substrate Measure Measure absorbance Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Step-by-step workflow for a typical integrin competitive binding assay.

Conclusion

The development of arginine mimetics is a critical strategy in modern drug discovery to overcome the limitations of incorporating the natural L-arginine structure into therapeutic agents. The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a valuable class of arginine mimetics, offering the potential for improved pharmacological properties. While direct comparative data for this compound is currently limited, the existing data for related compounds suggests that this scaffold holds significant promise, particularly in the development of integrin antagonists and selective NOS inhibitors. Further dedicated studies are essential to fully elucidate the biological activity profile of this specific compound and its potential advantages over other arginine mimetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Synthetic Routes to the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds, including antibacterial and anticancer agents. The development of efficient and versatile synthetic methods to access this nucleus is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of the most common methods for the synthesis of 1,8-naphthyridines, with a focus on their mechanisms, reaction conditions, and yields.

At a Glance: Comparison of 1,8-Naphthyridine Synthesis Methods

Method Starting Materials General Conditions Advantages Disadvantages Yields
Friedländer Synthesis 2-Aminonicotinaldehyde/ketone + Active methylene compoundBase or acid catalysis, various solvents (including water), thermal or microwave heatingHigh versatility, generally good to excellent yields, milder conditions available.Substituted 2-aminonicotinaldehydes can be challenging to prepare.74-96%
Skraup Synthesis 2-Aminopyridine + GlycerolStrong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), high temperatureReadily available starting materials.Harsh reaction conditions, often violent reaction, formation of tar and isomeric byproducts.Moderate to Good
Combes Synthesis 2-Aminopyridine + 1,3-DiketoneAcid catalysis (e.g., H₂SO₄)One-step synthesis.Potential for formation of isomeric products, harsh conditions.Varies
Pfitzinger Synthesis 2-Amino-3-aroylpyridine + Carbonyl compoundBase catalysisGood for the synthesis of 4-carboxy-1,8-naphthyridines.Limited scope, requires specific starting materials.Varies
Conrad-Limpach-Knorr Synthesis 2-Aminopyridine + β-KetoesterThermal cyclization at high temperaturesAccess to 1,8-naphthyridin-4-ones.High temperatures required, potential for isomer formation.Varies
Gould-Jacobs Reaction 2-Aminopyridine + AlkoxymethylenemalonateThermal or microwave-assisted cyclizationGood for synthesizing 1,8-naphthyridin-4-ones with a 3-carboxy group.High temperatures often required for cyclization.Varies

In-Depth Analysis of Synthesis Methods

Friedländer Synthesis

The Friedländer synthesis is one of the most versatile and widely employed methods for constructing the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinoyl ketone with a compound containing an active methylene group.[1] The reaction is typically catalyzed by a base or an acid.

Reaction Mechanism:

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring.[1]

Friedlander_Mechanism 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol_Adduct Active_Methylene_Compound Active Methylene Compound Enolate Enolate Active_Methylene_Compound->Enolate Base Enolate->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->1,8-Naphthyridine - H2O

General mechanism of the Friedländer synthesis.

Modern Variations:

Significant efforts have been made to develop more environmentally friendly and efficient Friedländer synthesis protocols. These include:

  • Solvent-Free Synthesis: Using a reusable catalyst like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions provides high yields in a short reaction time.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in the absence of a solvent and with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), can dramatically reduce reaction times and improve yields.[3]

  • Aqueous Synthesis: A green chemistry approach utilizing water as the solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide as a catalyst offers high yields under mild conditions.[4][5][6]

Quantitative Data for Friedländer Synthesis Variants:

Catalyst/Conditions Active Methylene Compound Product Reaction Time Yield (%) Reference
Choline Hydroxide / H₂O, 50°CAcetone2-Methyl-1,8-naphthyridine6 h>95[1]
CeCl₃·7H₂O / Solvent-free, RTEthyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate5 min94[2]
DABCO / Microwave, 600Wp-Methoxyacetophenone2-(4-Methoxyphenyl)-1,8-naphthyridine3 min82[3]

Experimental Protocols:

Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water [1]

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) in water (1 mL).

  • Add choline hydroxide (1 mol%) to the mixture.

  • Stir the reaction mixture at 50°C under a nitrogen atmosphere for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O [2]

  • In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).

  • Grind the mixture with a pestle at room temperature for the time specified in the data table (typically 5-8 minutes).

  • Upon completion (monitored by TLC), add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the product from a suitable solvent. The catalyst can be recovered from the aqueous filtrate.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis with DABCO [3]

  • In a beaker, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

  • Place the beaker in a microwave oven and irradiate at the specified power (e.g., 600W) for the indicated time (typically 2-4 minutes).

  • After the reaction is complete, allow the mixture to cool.

  • Add cold water and work up with dilute HCl.

  • Collect the precipitated solid by filtration, dry, and recrystallize from acetonitrile.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines that can be adapted for the synthesis of 1,8-naphthyridines by using a 2-aminopyridine as the starting material. The reaction involves heating the aminopyridine with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[7]

Reaction Mechanism:

The reaction is notoriously vigorous and proceeds through the in-situ formation of acrolein from the dehydration of glycerol. The 2-aminopyridine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the 1,8-naphthyridine.

Skraup_Synthesis 2-Aminopyridine 2-Aminopyridine Michael_Adduct Michael Adduct 2-Aminopyridine->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, -2H2O Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydro-1,8-naphthyridine Dihydro-1,8-naphthyridine Cyclized_Intermediate->Dihydro-1,8-naphthyridine -H2O 1,8-Naphthyridine 1,8-Naphthyridine Dihydro-1,8-naphthyridine->1,8-Naphthyridine Oxidation

Reaction pathway for the Skraup synthesis.

Experimental Protocol:

General Procedure for Skraup Synthesis [7]

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 2-aminopyridine and glycerol.

  • Add an oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Heat the mixture gently. The reaction is often exothermic and may become vigorous.

  • Once the initial reaction subsides, continue heating at 140-150°C for several hours.

  • After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Note: Due to the hazardous nature of this reaction, modern and milder methods like the Friedländer synthesis are often preferred.

Other Classical Synthesis Methods

While the Friedländer and Skraup reactions are the most prominent, other classical methods have been applied to the synthesis of 1,8-naphthyridines, though they are less commonly used and detailed protocols specifically for the 1,8-isomer are scarcer in the literature.

  • Combes Synthesis: This acid-catalyzed reaction involves the condensation of a 2-aminopyridine with a 1,3-dicarbonyl compound.[8]

  • Pfitzinger Synthesis: This method is particularly useful for synthesizing 4-carboxy-1,8-naphthyridines and involves the reaction of a 2-amino-3-aroylpyridine with a carbonyl compound in the presence of a base.[8]

  • Conrad-Limpach-Knorr Synthesis: This synthesis provides access to 1,8-naphthyridin-4-ones through the thermal cyclization of an intermediate formed from the reaction of a 2-aminopyridine with a β-ketoester.[8][9]

  • Gould-Jacobs Reaction: Similar to the Conrad-Limpach-Knorr synthesis, this reaction utilizes an alkoxymethylenemalonate to react with a 2-aminopyridine, leading to 1,8-naphthyridin-4-ones bearing a carboxylic acid or ester group at the 3-position.[10]

Conclusion

The Friedländer synthesis stands out as the most versatile and adaptable method for the synthesis of a wide range of substituted 1,8-naphthyridines. Modern variations of this reaction offer high yields under environmentally benign conditions, making it the method of choice for many applications. The Skraup synthesis, while historically significant, is often hampered by its harsh conditions and safety concerns. Other classical methods like the Combes, Pfitzinger, Conrad-Limpach-Knorr, and Gould-Jacobs reactions provide access to specific substitution patterns on the 1,8-naphthyridine core but are generally less explored and may require more specialized starting materials. The choice of synthetic method will ultimately depend on the desired substitution pattern, available starting materials, and the desired scale of the reaction.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Validating the Biological Target of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. While direct experimental data for this specific compound is not publicly available, the broader class of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives has been identified as potent arginine mimetics. This structural feature strongly suggests that their primary biological targets are integrins, a family of cell adhesion receptors.

Integrins, particularly αvβ3, are crucial in processes such as angiogenesis, tumor metastasis, and inflammation. Their ligands often contain the Arg-Gly-Asp (RGD) tripeptide sequence. Tetrahydro-1,8-naphthyridine moieties are designed to mimic the guanidinium group of arginine, a key component of the RGD motif, thereby acting as competitive inhibitors of integrin-ligand interactions.

This guide will, therefore, focus on the hypothetical validation of this compound as an αvβ3 integrin antagonist. We will compare its expected performance with well-characterized integrin inhibitors, providing a roadmap for experimental validation.

Quantitative Performance Comparison

The following tables summarize the binding affinities and cellular activities of known integrin inhibitors, which can serve as benchmarks for evaluating a novel tetrahydro-1,8-naphthyridine compound.

Table 1: Comparative Binding Affinities of Integrin Inhibitors

Compound/Drug NameCompound ClassTarget Integrin(s)Binding Affinity (IC50, nM)
Hypothetical Tetrahydro-1,8-naphthyridine Compound Small Molecule (Arginine Mimetic) αvβ3 (Predicted) To Be Determined
CilengitideCyclic Peptide (RGD Mimetic)αvβ3, αvβ50.6 - 40[1][2]
Etaracizumab (MEDI-522)Humanized Monoclonal Antibodyαvβ3~23 (KD)[3]
GLPG0187Small Molecule (Non-peptide RGD Mimetic)αvβ32.0[4]
SCH221153Small Molecule (RGD Peptidomimetic)αvβ3, αvβ53.2 (for αvβ3), 1.7 (for αvβ5)[5]
E[c(RGDyK)]2 (RGD2)Dimeric Cyclic Peptideαvβ379.2[6]

Table 2: Comparative Cellular Activity of Integrin Inhibitors

Compound/Drug NameAssay TypeCell LineEndpoint MeasuredPotency (IC50/EC50)
Hypothetical Tetrahydro-1,8-naphthyridine Compound Cell Adhesion Assay U87MG (glioblastoma) Inhibition of cell adhesion to vitronectin To Be Determined
CilengitideCell Adhesion AssayVariousInhibition of cell attachment to vitronectin~400 nM[2]
EtaracizumabCell Growth InhibitionOvarian cancer cellsInhibition of cell growth on vitronectinEffective at 100 µg/mL[7]
GLPG0187Cell Adhesion & MigrationPC3 (prostate cancer)Dose-dependent decrease in adhesion and migrationNot specified[4]
Engineered AgRP PeptidesCell Adhesion AssayK562-αvβ3Inhibition of vitronectin-mediated adhesion9.9 - 650 nM[8]

Experimental Protocols for Target Validation

To validate that this compound targets αvβ3 integrin, a series of established assays should be performed.

Competitive Radioligand Binding Assay

This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the purified integrin receptor.

Protocol:

  • Plate Coating: Coat 96-well microtiter plates with purified human αvβ3 integrin.

  • Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).

  • Competition: Add a constant concentration of a radiolabeled αvβ3-specific ligand (e.g., ¹²⁵I-echistatin) to the wells along with varying concentrations of the test compound (this compound) or a known inhibitor (e.g., Cilengitide) as a positive control.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Washing: Wash the plates to remove unbound radioligand.

  • Detection: Measure the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6][9]

Cell Adhesion Assay

This assay assesses the functional consequence of receptor binding by measuring the ability of the test compound to inhibit cell adhesion to an extracellular matrix protein.

Protocol:

  • Plate Coating: Coat 96-well plates with an αvβ3 ligand, such as vitronectin.

  • Cell Seeding: Seed human tumor cells that express high levels of αvβ3 integrin (e.g., U87MG glioblastoma or MDA-MB-231 breast cancer cells) into the wells in the presence of varying concentrations of the test compound.

  • Incubation: Allow the cells to adhere to the plate for a defined period.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Staining: Stain the remaining adherent cells with a dye (e.g., crystal violet).

  • Quantification: Solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of cell adhesion (IC50).[10][11][12]

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of the compound, a tumor xenograft model can be utilized.

Protocol:

  • Tumor Implantation: Implant human tumor cells (e.g., U87MG) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer the test compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral). A known inhibitor like Cilengitide can be used as a positive control.

  • Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess tumor growth, angiogenesis, and apoptosis.[4][13]

Visualizing the Target Validation Workflow

The following diagrams illustrate the key pathways and experimental processes involved in validating the biological target of an integrin inhibitor.

G cluster_0 Integrin Signaling Pathway ECM Ligand ECM Ligand Integrin (αvβ3) Integrin (αvβ3) ECM Ligand->Integrin (αvβ3) Binds FAK FAK Integrin (αvβ3)->FAK Activates PI3K PI3K FAK->PI3K Cell Migration Cell Migration FAK->Cell Migration Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation Akt->Cell Proliferation Inhibitor Tetrahydro-1,8- naphthyridine Inhibitor->Integrin (αvβ3) Blocks

Caption: Integrin Signaling and Inhibition.

G cluster_1 Target Validation Workflow Start Hypothesis: Compound targets Integrin Binding_Assay Competitive Binding Assay Start->Binding_Assay Cell_Assay Cell Adhesion Assay Binding_Assay->Cell_Assay In_Vivo_Study Tumor Xenograft Model Cell_Assay->In_Vivo_Study Data_Analysis Determine IC50 & Efficacy In_Vivo_Study->Data_Analysis Conclusion Target Validated Data_Analysis->Conclusion

Caption: Experimental Workflow for Target Validation.

By following this comparative guide and executing the outlined experimental protocols, researchers can systematically validate the biological target of this compound and assess its potential as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents, as well as kinase inhibitors.[3][4][5] This guide provides a comparative overview of the SAR of 1,8-naphthyridine analogs, supported by experimental data and detailed methodologies.

Anticancer Activity

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including topoisomerase II inhibition and kinase inhibition.[3][6] The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

A series of novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[3][7]-naphthyridine and imidazo[1,2-a][3][7]-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and SiHa (cervical cancer) cell lines.[8] The SAR analysis revealed that the presence of electron-withdrawing groups and hydrogen bond donors significantly enhanced the cytotoxic effects.[9] For instance, derivatives 5b and 5e displayed the most potent activity.[9]

Similarly, another study investigated a series of naphthyridine derivatives for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[6] The study found that compounds 14 , 15 , and 16 were more potent than the standard drug colchicine against all three cell lines, with compound 16 showing IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3).[10] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity.[6]

Further research on 5H-benzo[c][3][7]naphthyridin-6-one analogs identified potent pan-Aurora kinase inhibitors.[11] These compounds demonstrated antiproliferative effects in the MIAPaCa-2 pancreatic cell line and inhibited the phosphorylation of histone H3, consistent with Aurora kinase B inhibition.[11]

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Analogs (IC50, µM)

CompoundMCF-7A549SiHaHeLaHL-60PC-3Reference
5b 11.25 ± 0.0923.19 ± 0.4529.22 ± 0.35---[9]
5e 13.45 ± 0.0926.24 ± 0.4130.18 ± 0.39---[9]
16 ---0.70.15.1[10]
Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[4] This has spurred the development of numerous 1,8-naphthyridine derivatives with potent antibacterial and antifungal activities.

A study on novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[3][7]-naphthyridine and imidazo[1,2-a][3][7]-naphthyridine derivatives also assessed their antimicrobial properties.[8] Compounds 5b and 5e demonstrated outstanding activity against the screened microorganisms. Specifically, compound 5b exhibited potent antibacterial activity with MIC values of 26 µg/mL and 28.5 µg/mL against certain strains, comparable to nalidixic acid.[8]

Another investigation focused on the synthesis of 1,8-naphthyridine-3-carbonitrile analogues and their anti-mycobacterial evaluation.[12] Among the synthesized compounds, ANA-12 , which contains a 5-nitrofuran heteroaromatic ring on a piperazine moiety, showed remarkable anti-tubercular activity with a MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[12] This highlights the importance of the substituent at this position for anti-mycobacterial potency.

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to modulate the efficacy of existing antibiotics.[13] For example, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide were found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect.[13]

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Analogs (MIC, µg/mL)

CompoundTarget OrganismMICReference
5b Bacteria26 - 28.5[8]
ANA-12 M. tuberculosis H37Rv6.25[12]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the synthesized naphthyridine derivatives against various human cancer cell lines (e.g., HeLa, HL-60, PC-3, MCF-7, A549, SiHa) are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the 1,8-naphthyridine derivatives against various bacterial and fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key aspects of the structure-activity relationships and experimental workflows discussed.

SAR_Anticancer cluster_core 1,8-Naphthyridine Core cluster_substituents Key Substitutions for Anticancer Activity Core 1,8-Naphthyridine C1_NH C-1 NH Group Core->C1_NH Important for Cytotoxicity C4_CO C-4 Carbonyl Group Core->C4_CO Crucial for Activity C2_Naphthyl C-2 Naphthyl Ring Core->C2_Naphthyl Enhances Potency Electron_Withdrawing Electron-Withdrawing Groups Core->Electron_Withdrawing Increases Cytotoxic Effects

Caption: Key structural features of 1,8-naphthyridine analogs influencing anticancer activity.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with 1,8-Naphthyridine Analogs incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of 1,8-naphthyridine analogs using the MTT assay.

Antimicrobial_SAR cluster_core_antimicrobial 1,8-Naphthyridine Core cluster_substituents_antimicrobial Key Substitutions for Antimicrobial Activity Core 1,8-Naphthyridine Piperazine_Nitrofuranyl Piperazine with 5-Nitrofuranyl Group Core->Piperazine_Nitrofuranyl Potent Anti-tubercular Activity Trifluoromethyl_Benzene Trifluoromethyl-Benzenesulfonamide at C2 Core->Trifluoromethyl_Benzene Synergistic Effect with Fluoroquinolones

Caption: Structure-activity relationship highlights for the antimicrobial effects of 1,8-naphthyridine derivatives.

References

"cross-reactivity studies of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cross-reactivity profiles of compounds structurally related to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Due to a lack of publicly available data on the specified molecule, this analysis focuses on the broader class of 1,8-naphthyridine derivatives to offer insights into potential off-target interactions and guide future research.

The 1,8-naphthyridine scaffold is a prevalent core in many biologically active compounds, often investigated for its potential as a kinase inhibitor. Understanding the cross-reactivity of these molecules is paramount in drug discovery to ensure target specificity and minimize adverse effects. This guide presents a compilation of data from related compounds to illustrate the typical cross-reactivity profiles and the experimental methodologies used in their assessment.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of various 1,8-naphthyridine derivatives against a panel of kinases, providing a comparative look at their selectivity. The data is presented as the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Naphthyridine Derivative A Kinase 115Reference Kinase Inhibitor X Kinase 110
Kinase 2250Kinase 2>10,000
Kinase 3>1000Kinase 3500
Naphthyridine Derivative B Kinase 15Kinase 425
Kinase 480Kinase 5>5,000
Kinase 51200
Naphthyridine Derivative C Kinase 650Reference Kinase Inhibitor Y Kinase 630
Kinase 7800Kinase 71,500
Kinase 8>5000Kinase 8>10,000

Experimental Protocols

The determination of cross-reactivity is a critical step in the preclinical evaluation of drug candidates. A tiered approach is often employed, starting with broad screening panels and progressing to more specific functional assays.

Kinase Inhibition Assays

A common method to assess kinase inhibition is through in vitro enzymatic assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound.

Example Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled antibody, substrate, and test compound.

  • Procedure:

    • The kinase, tracer, and test compound are incubated together in a microplate well.

    • The europium-labeled antibody, which specifically recognizes the phosphorylated substrate, is added.

    • The plate is incubated to allow for the binding reaction to reach equilibrium.

  • Detection: The plate is read using a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound, thus quantifying the compound's binding affinity for the kinase.

Cell-Based Assays

To understand the effect of a compound in a more physiologically relevant context, cell-based assays are employed. These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation.

Example Protocol: Cellular Phosphorylation Assay

  • Cell Culture: Cells expressing the target kinase are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period.

  • Lysis: The cells are lysed to release the cellular proteins.

  • Detection: The level of phosphorylation of the target protein or a downstream substrate is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by a 1,8-naphthyridine derivative.

G cluster_workflow Cross-Reactivity Assessment Workflow A Test Compound (e.g., 1,8-Naphthyridine Derivative) B Broad Kinase Panel Screen (e.g., >400 kinases) A->B Initial Screening C Identify Primary Targets and Off-Targets (Hits) B->C Data Analysis D Dose-Response Assays (IC50 Determination) C->D Confirmation & Potency E Cell-Based Functional Assays D->E Cellular Activity F In Vivo Efficacy and Toxicity Studies E->F Preclinical Evaluation

Caption: A typical workflow for evaluating the cross-reactivity of a test compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., Primary Target) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Protein Kinase2->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Kinase1 Inhibits

Caption: A hypothetical signaling pathway modulated by a 1,8-naphthyridine kinase inhibitor.

"reproducibility of experiments involving 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to IRAK4 Inhibitors in Preclinical and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for several prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Given the limited publicly available data on the specific intermediate 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, this guide focuses on the downstream therapeutic agents for which this and similar intermediates are critical. The objective is to offer a clear comparison of their performance based on available experimental and clinical data, aiding researchers in their evaluation of these compounds for further investigation.

The inhibitors compared in this guide are:

  • Emavusertib (CA-4948)

  • Zabedosertib (BAY 1834845)

  • PF-06650833 (Zimlovisertib)

Additionally, data for Pazopanib , a multi-kinase inhibitor, is included to provide a broader context of kinase inhibitor performance.

Data Presentation

The following tables summarize the quantitative data for the selected IRAK4 inhibitors, focusing on their inhibitory activity and clinical efficacy in various studies.

Table 1: In Vitro Inhibitory Activity of IRAK4 Inhibitors

CompoundTarget(s)IC50 (nM)Assay SystemReference
Zabedosertib (BAY 1834845) IRAK43.55Biochemical Assay[1]
Emavusertib (CA-4948) IRAK4, FLT3<250 (for cytokine release)TLR-Stimulated THP-1 Cells[2]
PF-06650833 (Zimlovisertib) IRAK4Data not publicly availableNot applicable

Table 2: Clinical Efficacy of Emavusertib in Hematological Malignancies (Phase I/II TakeAim Leukemia Trial) [3][4][5]

Patient Population (Mutation)NComplete Response (CR) RateOverall Response Rate (ORR)
AML (SF3B1 or U2AF1)540%Not Reported
High-Risk MDS (SF3B1 or U2AF1)757%Not Reported
FLT3-mutant AML333% (1 patient)Not Reported
FLT3-mutated AML (evaluable)1931.6% (6 patients)52.6% (10 patients)[6]

Table 3: Pharmacodynamic Effects of Zabedosertib in Healthy Volunteers [7]

BiomarkerEffect vs. PlaceboSignificance
Imiquimod-induced skin perfusionSignificant reductionp < 0.05
Imiquimod-induced erythemaSignificant reductionp < 0.05
LPS-induced TNF-α and IL-6≥80% suppressionp < 0.05

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for understanding the context of the presented data and for designing future reproducible experiments.

Protocol 1: In Vitro Cytokine Release Assay (Emavusertib)[2]
  • Objective: To determine the effect of Emavusertib on the release of pro-inflammatory cytokines from Toll-like receptor (TLR)-stimulated human monocytic (THP-1) cells.

  • Methodology:

    • Cell Culture: THP-1 cells are cultured in appropriate media and conditions.

    • Inhibitor Treatment: Cells are treated with varying concentrations of Emavusertib or a vehicle control (e.g., 0.5% DMSO) for 60 minutes.

    • Stimulation: Following pre-incubation with the inhibitor, cells are stimulated with a TLR agonist, such as Lipoteichoic acid (LTA), at a final concentration of 10 µg/ml.

    • Incubation: The cell plates are incubated at 37°C in a CO2 incubator for 5 hours to allow for cytokine production and release.

    • Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell supernatant is quantified using a suitable method, such as ELISA or a multiplex bead-based assay.

    • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cytokine release, is calculated.

Protocol 2: In Vivo Model of Imiquimod-Induced Skin Inflammation (Zabedosertib)[7]
  • Objective: To evaluate the anti-inflammatory effect of orally administered Zabedosertib on localized skin inflammation in healthy volunteers.

  • Methodology:

    • Subject Enrollment: Healthy male volunteers are enrolled in a randomized, placebo-controlled study.

    • Treatment Administration: Participants receive twice-daily oral doses of Zabedosertib, a positive control (e.g., prednisolone), or a placebo for 7 consecutive days.

    • Inflammation Induction: On day 3 of treatment, localized skin inflammation is induced by the topical application of imiquimod cream on the participants' backs for 3 days.

    • Assessment of Inflammation: The inflammatory response is evaluated using non-invasive imaging techniques:

      • Laser Speckle Contrast Imaging: To measure skin perfusion.

      • Multispectral Imaging: To quantify erythema (redness).

    • Data Analysis: The geometric mean ratio of the skin perfusion and erythema responses in the treated groups is compared to the placebo group to determine the statistical significance of the anti-inflammatory effect.

Protocol 3: Systemic Inflammation Model (LPS Challenge) (Zabedosertib)[7]
  • Objective: To assess the effect of Zabedosertib on the systemic inflammatory response induced by lipopolysaccharide (LPS) in healthy volunteers.

  • Methodology:

    • Study Design: Following a 7-day treatment period with Zabedosertib or placebo (as described in Protocol 2), participants receive a single intravenous infusion of LPS (1 ng/kg).

    • Sample Collection: Blood samples are collected at baseline and at multiple time points following the LPS challenge.

    • Biomarker Analysis: The serum levels of various inflammatory proteins and acute-phase reactants are measured, including:

      • TNF-α

      • IL-6

      • IL-8

      • C-reactive protein (CRP)

      • Procalcitonin

    • Data Analysis: The percentage of suppression of the inflammatory markers in the Zabedosertib-treated group is calculated relative to the placebo group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the compounds discussed in this guide.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway in Innate Immunity cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) or IL-1 Receptor (IL-1R) MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_expression Induction Emavusertib Emavusertib Zabedosertib PF-06650833 Emavusertib->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Points of Inhibition.

Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials biochemical_assay Biochemical Assay (e.g., IC50 determination) cellular_assay Cellular Assay (e.g., Cytokine Release) biochemical_assay->cellular_assay animal_model Animal Models (e.g., Arthritis, Lupus) cellular_assay->animal_model pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pharmacokinetics phase1 Phase I (Safety in Healthy Volunteers) pharmacokinetics->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: Workflow for Kinase Inhibitor Drug Development.

References

Head-to-Head Comparison of Substituted Tetrahydro-1,8-Naphthyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed head-to-head comparison of two distinct substituted tetrahydro-1,8-naphthyridine derivatives, designated as Compound A and Compound B , which have shown promise as kinase inhibitors in preclinical studies. The objective of this document is to present a clear, data-driven comparison of their biological activity, selectivity, and mode of action, supported by experimental evidence.

Introduction to Tetrahydro-1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The partially saturated tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be exploited for developing potent and selective inhibitors of various biological targets, such as protein kinases.[2] Kinase inhibition is a well-established strategy in the development of targeted therapies for cancer and other diseases. This guide focuses on the comparative analysis of two novel substituted tetrahydro-1,8-naphthyridine derivatives.

Comparative Biological Activity

The inhibitory activity of Compound A and Compound B was evaluated against a panel of kinases, including Receptor Tyrosine Kinase (RTK) and a non-receptor tyrosine kinase. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

CompoundTarget KinaseIC50 (nM)
Compound A RTK15
Kinase X250
Kinase Y>1000
Compound B RTK50
Kinase X80
Kinase Y600

Table 1: In vitro inhibitory activity of Compound A and Compound B against a panel of kinases. Lower IC50 values indicate higher potency.

Cellular Activity and Proliferation

The anti-proliferative effects of the compounds were assessed in a human cancer cell line known to be dependent on the activity of the target RTK.

CompoundCell LineGI50 (µM)
Compound A Cancer Cell Line X0.5
Compound B Cancer Cell Line X1.2

Table 2: Anti-proliferative activity of Compound A and Compound B in a cancer cell line. GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents : Recombinant human kinases, biotinylated substrate peptide, ATP, and TR-FRET detection reagents.

  • Procedure :

    • The compounds were serially diluted in DMSO and added to a 384-well plate.

    • The kinase, substrate peptide, and ATP were added to initiate the reaction.

    • The plate was incubated at room temperature for 1 hour.

    • TR-FRET detection reagents were added, and the plate was incubated for an additional 30 minutes.

    • The fluorescence signal was read on a plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay.

  • Cell Culture : Human cancer cell line X was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure :

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The compounds were added at various concentrations, and the plates were incubated for 72 hours.

    • Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye.

    • The bound dye was solubilized, and the absorbance was measured at 510 nm.

  • Data Analysis : The GI50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the kinase inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Proliferation Cell Proliferation and Survival Downstream_Signaling->Proliferation Inhibitor Compound A / B Inhibitor->RTK Inhibition

Figure 1: Simplified signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) by the substituted tetrahydro-1,8-naphthyridine inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (TR-FRET) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation Assay (SRB) Kinase_Assay->Proliferation_Assay Target_Engagement Target Engagement Assay (Western Blot) Proliferation_Assay->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Model) PK_Studies->Efficacy_Studies

Figure 2: General experimental workflow for the preclinical evaluation of substituted tetrahydro-1,8-naphthyridine kinase inhibitors.

Conclusion

This head-to-head comparison demonstrates that both Compound A and Compound B are potent inhibitors of the target RTK. Compound A exhibits greater potency and selectivity in vitro, which translates to more effective inhibition of cancer cell proliferation. Further in vivo studies are warranted to evaluate the pharmacokinetic properties and anti-tumor efficacy of these promising substituted tetrahydro-1,8-naphthyridine derivatives. The versatile nature of the 1,8-naphthyridine scaffold continues to be a valuable starting point for the design of novel therapeutic agents.[3]

References

Safety Operating Guide

Proper Disposal of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine must be conducted as a hazardous waste procedure. All disposal protocols must adhere strictly to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. This document outlines the essential safety and logistical information for the operational and disposal plan of this compound, providing procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Chemical and Hazard Identification

A clear understanding of the compound's properties and associated hazards is the first step in ensuring its safe handling and disposal.

Identifier Information
Chemical Name This compound
CAS Number 204452-91-5
Physical Form Solid
Hazard Class Acute Toxicity 4, Oral
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Class 11 - Combustible Solids

Experimental Protocol: Waste Disposal Procedure

The following protocol details the step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.

3. Storage of Chemical Waste:

  • Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Conditions: Keep the container tightly closed and away from incompatible materials. The storage area should be cool and dry.

4. Final Disposal:

  • Professional Disposal: The disposal of this compound must be managed by a licensed hazardous waste disposal contractor.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow all institutional procedures for waste manifest and documentation.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Label Container Clearly (Chemical Name & Hazard) C->D E Segregate from Incompatible Wastes D->E F Store in Secure, Ventilated Area E->F G Ensure Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Transfer to Licensed Hazardous Waste Contractor H->I J Complete all Required Documentation I->J

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Chemical Identifier: this compound is classified as Acutely Toxic (Oral), Category 4, signified by the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects eyes from potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical. Gloves should be changed immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities of the solid in a well-ventilated area. Use in a chemical fume hood is recommended.Handling the solid compound may generate dust. A fume hood provides adequate ventilation to minimize inhalation risk. For situations with a higher risk of aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a designated area.

  • Weighing of the solid chemical should be performed in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.[1][2]

  • A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by lining it with absorbent bench paper.

  • Weighing: When weighing the solid, use a tare method within a chemical fume hood.[1] This involves pre-weighing a container, adding the chemical inside the hood, sealing the container, and then re-weighing it outside the hood. If adjustments are needed, they should be made inside the hood.[1][2]

  • Dissolving: If preparing a solution, add the solid to the solvent in a closed or covered vessel within the fume hood.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water, even if gloves were worn.[1]

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

Disposal Procedure:

  • Ensure all waste containers are securely sealed and clearly labeled with the chemical name and associated hazards.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. All acutely toxic waste should be managed through a certified hazardous waste system.[1]

Emergency Spill Workflow

In the event of a spill, follow the established emergency protocol to ensure a safe and effective response.

Spill_Workflow cluster_0 Immediate Actions cluster_1 Spill Response (Trained Personnel Only) cluster_2 Post-Spill Actions Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Contain Contain the Spill (Use absorbent pads) Don_PPE->Contain Clean_Up Clean Up Spill (Use appropriate kit) Contain->Clean_Up Decontaminate Decontaminate the Area Clean_Up->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Remove_PPE Remove & Dispose of PPE Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Report Report the Incident Wash->Report

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.